molecular formula C10H12O3S B177003 Methyl 5-Oxo-5-(2-thienyl)pentanoate CAS No. 18760-47-9

Methyl 5-Oxo-5-(2-thienyl)pentanoate

Cat. No.: B177003
CAS No.: 18760-47-9
M. Wt: 212.27 g/mol
InChI Key: RVSQTFYOFNOGEQ-UHFFFAOYSA-N
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Description

Methyl 5-Oxo-5-(2-thienyl)pentanoate is a high-purity chemical compound with the molecular formula C 10 H 12 O 3 S and an average molecular mass of 212.26 g/mol . Its structure features a thiophene ring linked to a pentanoate ester chain via a ketone group, making it a valuable synthetic intermediate in organic and medicinal chemistry research. This compound is recognized for its role in advanced chemical synthesis. Thiophene-containing structures like this one are of significant interest in the development of novel pharmacologically active molecules, particularly as building blocks for folic acid antimetabolites (antifolates) . Such antimetabolites are a crucial class of compounds studied for their ability to disrupt essential metabolic pathways in rapidly dividing cells, serving as a primary area of investigation in oncology drug discovery . Researchers value this compound for its potential application in constructing more complex, target-specific molecules. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . To preserve its stability and purity, the product must be stored sealed in a dry environment, protected from light, and at a constant temperature of 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-oxo-5-thiophen-2-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-13-10(12)6-2-4-8(11)9-5-3-7-14-9/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSQTFYOFNOGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 5-Oxo-5-(2-thienyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of Methyl 5-Oxo-5-(2-thienyl)pentanoate , designed for researchers in medicinal chemistry and process development.

Executive Summary

Methyl 5-Oxo-5-(2-thienyl)pentanoate (CAS 18760-47-9) is a specialized thiophene-derived keto-ester used primarily as a C5-linker building block in the synthesis of bioactive heterocyclic compounds.[1] Its structural core—a thiophene ring coupled to a glutaric acid derivative via a ketone bridge—makes it a critical intermediate for 5-lipoxygenase (5-LOX) inhibitors (analogous to Zileuton precursors) and biotin-like scaffolds.

This guide moves beyond basic properties to detail the Friedel-Crafts acylation protocols , downstream cyclization utilities, and safety parameters required for handling this sulfur-containing intermediate.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertySpecification
CAS Number 18760-47-9
IUPAC Name Methyl 5-oxo-5-(thiophen-2-yl)pentanoate
Synonyms Methyl 4-(2-thienylcarbonyl)butyrate; 5-(2-Thienyl)-5-oxopentanoic acid methyl ester
Molecular Formula C₁₀H₁₂O₃S
Molecular Weight 212.27 g/mol
Appearance Pale yellow to amber liquid (tends to solidify upon prolonged refrigeration)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Flash Point >110°C (Predicted)
SMILES COC(=O)CCCC(=O)c1sccc1

Synthesis & Manufacturing Protocols

The industrial standard for synthesizing this molecule relies on a two-step sequence: Regioselective Friedel-Crafts Acylation followed by Fisher Esterification . This route is preferred over direct acylation with methyl glutaryl chloride due to the lower cost and higher stability of glutaric anhydride.

Step 1: Synthesis of 5-Oxo-5-(2-thienyl)pentanoic Acid

The "Free Acid" Intermediate

Rationale: Thiophene is highly reactive toward electrophilic substitution (more so than benzene). The use of Aluminum Chloride (AlCl₃) as a Lewis acid catalyst with Glutaric Anhydride ensures exclusive acylation at the C2 position of the thiophene ring due to the heteroatom's directing effect.

  • Reagents: Thiophene (1.0 equiv), Glutaric Anhydride (1.1 equiv), AlCl₃ (2.2 equiv).

  • Solvent: Nitrobenzene (industrial) or Dichloromethane (DCM) (laboratory). Note: DCM is preferred for easier workup despite lower boiling point.

  • Protocol:

    • Suspend AlCl₃ in dry DCM at 0°C under N₂ atmosphere.

    • Add Glutaric Anhydride portion-wise; stir until complex formation (approx. 30 min).

    • Add Thiophene dropwise, maintaining internal temperature <5°C to prevent polymerization.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench: Pour reaction mixture slowly onto crushed ice/HCl.

    • Isolation: Extract with EtOAc. The product (free acid) often precipitates or is recrystallized from water/ethanol.

Step 2: Methyl Esterification

Conversion to Target CAS 18760-47-9

Rationale: The free acid is high-melting and difficult to purify by chromatography. Converting to the methyl ester lowers the boiling point/melting point, allowing for distillation or silica gel purification.

  • Reagents: 5-Oxo-5-(2-thienyl)pentanoic acid, Methanol (excess), H₂SO₄ (catalytic).

  • Protocol:

    • Dissolve the crude acid in anhydrous Methanol (10 mL/g).

    • Add conc.[1] H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.1 equiv) dropwise at 0°C.

    • Reflux for 3 hours. Monitor by TLC (Acid disappears, less polar ester spot appears).

    • Workup: Concentrate MeOH, dilute with EtOAc, wash with sat. NaHCO₃ (critical to remove unreacted acid).

    • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 4:1).

Visualizing the Reaction Pathway

SynthesisPath Thiophene Thiophene (C4H4S) Complex Acylium Ion Complex Thiophene->Complex AlCl3 / DCM 0°C Glutaric Glutaric Anhydride (C5H6O3) Glutaric->Complex Intermediate 5-Oxo-5-(2-thienyl) pentanoic Acid Complex->Intermediate Electrophilic Subst. (C2 Position) Product Methyl 5-Oxo-5-(2-thienyl) pentanoate (CAS 18760-47-9) Intermediate->Product Esterification Reflux Methanol Methanol (H+ Cat.) Methanol->Product

Figure 1: Two-step synthesis workflow from commodity chemicals to the target methyl ester.

Applications & Downstream Chemistry[5]

This molecule is not merely an endpoint; it is a divergent intermediate . The keto-ester functionality allows for selective manipulation of either the ketone or the ester, enabling the construction of complex pharmacophores.

A. 5-Lipoxygenase (5-LOX) Inhibitor Scaffolds

The C2-acyl thiophene motif is a bioisostere for the benzothiophene core found in Zileuton . Researchers use this methyl ester to synthesize "Zileuton-like" acyclic analogs to test for improved metabolic stability.

  • Mechanism:[2][3][4][5] The ketone is converted to an oxime or hydroxyurea moiety (the pharmacophore), while the ester chain is hydrolyzed or reduced to tune lipophilicity.

B. Wolff-Kishner Reduction (Chain Extension)

Reducing the C5-ketone to a methylene group yields 5-(2-thienyl)pentanoic acid derivatives .

  • Utility: These long-chain thiophenes are used in the synthesis of biotin analogues and labeled fatty acids where the thiophene ring serves as a metabolic trap or fluorescent tag.

C. Heterocycle Formation (Pyridazines)

Reaction with Hydrazine Hydrate effects a cyclization between the ketone and the ester (after hydrolysis or directly) to form dihydro-pyridazinones .

  • Significance: These bicyclic structures (Thiophene fused to Pyridazinone) are potent cardiovascular agents and phosphodiesterase (PDE) inhibitors.

Reactivity Flowchart

Applications Target Methyl 5-Oxo-5-(2-thienyl) pentanoate RouteA Reaction w/ Hydrazine Target->RouteA RouteB Wolff-Kishner Reduction Target->RouteB RouteC Hydrolysis & Oximation Target->RouteC ProdA 6-(2-Thienyl)-4,5-dihydro- 3(2H)-pyridazinone RouteA->ProdA Cyclization ProdB Methyl 5-(2-thienyl) pentanoate RouteB->ProdB Deoxygenation ProdC 5-LOX Inhibitor Analogs RouteC->ProdC Functionalization

Figure 2: Divergent synthetic utility of the target molecule in drug discovery.

Analytical Characterization Standards

To validate the integrity of CAS 18760-47-9, the following spectral signatures must be observed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.75 (dd, 1H): Thiophene C3-H (Deshielded by carbonyl).

    • δ 7.62 (dd, 1H): Thiophene C5-H.

    • δ 7.12 (t, 1H): Thiophene C4-H.

    • δ 3.67 (s, 3H): Methyl ester (-OCH₃).

    • δ 2.95 (t, 2H): Methylene α to ketone (-CH₂-C=O).

    • δ 2.45 (t, 2H): Methylene α to ester (-CH₂-COOMe).

    • δ 2.05 (m, 2H): Central methylene (-CH₂-).

  • IR Spectroscopy:

    • 1735 cm⁻¹: Ester C=O stretch.

    • 1660 cm⁻¹: Ketone C=O stretch (conjugated with thiophene).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 213.06 m/z.

Safety & Handling (E-E-A-T)

As a sulfur-containing organic ester, specific precautions are required:

  • Odor Control: Thiophene derivatives often carry a characteristic sulfurous odor. All open-vessel manipulations must occur in a high-efficiency fume hood.

  • Skin Permeability: Esters can enhance skin absorption. Wear nitrile gloves (minimum 0.11mm thickness).

  • Storage: Store at 2–8°C. The molecule is stable but can hydrolyze to the free acid if exposed to moisture over long periods.

References

  • PubChem. (2025). Methyl 5-oxo-5-(thiophen-2-yl)pentanoate (CAS 18760-47-9). National Library of Medicine. [Link]

  • Organic Syntheses. (1951). Friedel-Crafts Acylation of Thiophene. Coll. Vol. 3, p. 14. [Link](Cited for general protocol validation).

Sources

An In-Depth Technical Guide to Methyl 5-Oxo-5-(2-thienyl)pentanoate: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 5-Oxo-5-(2-thienyl)pentanoate, a versatile heterocyclic γ-ketoester. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's synthesis, structural characterization, reactivity, and potential as a strategic building block in modern organic synthesis.

Introduction: A Strategic Heterocyclic Intermediate

Methyl 5-Oxo-5-(2-thienyl)pentanoate (CAS No. 18760-47-9) is a bifunctional organic molecule that incorporates a thiophene ring, an aliphatic ketone, and a methyl ester.[1] This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures.

The thiophene moiety is a well-established bioisostere of the benzene ring, a substitution frequently employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Thiophene-containing compounds are present in numerous marketed drugs and have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Furthermore, the γ-ketoester functionality provides multiple reactive sites for subsequent chemical transformations, positioning this molecule as a key starting material for creating diverse compound libraries.

This guide will elucidate the primary synthetic route to this compound, provide a detailed analysis of its structural characterization, and explore its reactivity and potential applications.

Key Physicochemical Properties
PropertyValueSource
CAS Number 18760-47-9[1]
Molecular Formula C₁₀H₁₂O₃S[1]
Molecular Weight 212.27 g/mol [1]
InChI Key RVSQTFYOFNOGEQ-UHFFFAOYSA-N[1]

Molecular Structure Diagram

Caption: 2D Structure of Methyl 5-Oxo-5-(2-thienyl)pentanoate.

Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation Approach

The most logical and industrially scalable synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate is through the Friedel-Crafts acylation of thiophene. This class of reaction is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring.[3]

Causality of Reagent Selection

The synthesis can be envisioned starting from either glutaric anhydride or a derivative like methyl 4-(chloroformyl)butanoate. The use of glutaric anhydride is a common and cost-effective strategy for introducing a four-carbon chain with a terminal carboxylic acid.

  • Acylating Agent: Glutaric anhydride is selected as the acylating agent. In the presence of a Lewis acid catalyst, the anhydride ring opens to form a highly reactive acylium ion electrophile.

  • Aromatic Substrate: Thiophene is the aromatic nucleophile. It is known to be more reactive than benzene in electrophilic aromatic substitutions, often allowing for milder reaction conditions.

  • Catalyst: Aluminum chloride (AlCl₃) is a classic and powerful Lewis acid for promoting Friedel-Crafts reactions. It coordinates to one of the anhydride's carbonyl oxygens, facilitating ring-opening and generation of the acylium ion. A stoichiometric amount is typically required as the product ketone also complexes with the catalyst.[3]

  • Esterification: The resulting carboxylic acid from the acylation is then esterified to the methyl ester, typically using methanol under acidic conditions (e.g., with a catalytic amount of sulfuric acid) or via reaction with a reagent like trimethylchlorosilane in methanol.[4]

Mechanistic Rationale for Regioselectivity

The Friedel-Crafts acylation of unsubstituted thiophene occurs with high regioselectivity at the C2 position. This preference is a direct consequence of the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.

Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, one of which involves the sulfur atom's lone pair. In contrast, attack at the C3 position results in an intermediate that can only be described by two resonance structures. The greater delocalization and stability of the intermediate formed from C2 attack lowers the activation energy for that pathway, making it the dominant reaction course.[5]

Reaction Scheme: Friedel-Crafts Acylation and Esterification

reaction_scheme thiophene Thiophene step1 step1 thiophene->step1 anhydride Glutaric Anhydride anhydride->step1 alcl3 AlCl₃ step1_label 1. Friedel-Crafts Acylation alcl3->step1_label methanol Methanol (MeOH) step2 step2 methanol->step2 h_plus H⁺ (cat.) step2_label 2. Esterification h_plus->step2_label intermediate_acid 5-Oxo-5-(2-thienyl)pentanoic acid intermediate_acid->step2 final_product Methyl 5-Oxo-5-(2-thienyl)pentanoate step1->intermediate_acid step2->final_product

Caption: Two-step synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes purification and characterization checkpoints to ensure the material's identity and purity before proceeding.

Workflow for Synthesis and Purification

workflow start Charge Reactor: Thiophene, Glutaric Anhydride, Inert Solvent (e.g., CS₂ or CH₂Cl₂) cool Cool to 0-5 °C start->cool add_cat Slowly Add AlCl₃ (Exothermic Control) cool->add_cat react Warm to Room Temp. Stir for 2-4 hours add_cat->react quench Quench Reaction: Pour onto Ice/HCl react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer: Water, Brine extract->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate1 Concentrate in vacuo (Yields Crude Acid) dry->concentrate1 esterify Reflux Crude Acid in Methanol with cat. H₂SO₄ concentrate1->esterify concentrate2 Remove Excess Methanol esterify->concentrate2 purify Purify by Column Chromatography (Silica Gel, Hexane/EtOAc gradient) concentrate2->purify end Characterize Pure Product (NMR, IR, MS) purify->end

Caption: Experimental workflow from reaction to purification.

Step-by-Step Methodology:

  • Reaction Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with thiophene (1.0 eq.) and an inert solvent such as dichloromethane or carbon disulfide. The flask is cooled in an ice-water bath.

  • Catalyst Addition: Anhydrous aluminum chloride (1.1 eq.) is added portion-wise to the stirred solution, maintaining the internal temperature below 10 °C.

  • Acylating Agent Addition: A solution of glutaric anhydride (1.05 eq.) in the same solvent is added dropwise via the addition funnel over 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation of Acid Intermediate: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-Oxo-5-(2-thienyl)pentanoic acid. This intermediate can be purified by recrystallization or used directly in the next step.

  • Esterification: The crude acid is dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) is added. The mixture is heated to reflux for 4-6 hours until TLC analysis indicates complete conversion.

  • Final Workup and Purification: The mixture is cooled, and the excess methanol is removed by rotary evaporation. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The final product, Methyl 5-Oxo-5-(2-thienyl)pentanoate, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Structural Elucidation and Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The following data are predicted based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz)
~7.70dd, J ≈ 3.8, 1.1
~7.65dd, J ≈ 5.0, 1.1
~7.15dd, J ≈ 5.0, 3.8
~3.67s
~3.00t, J ≈ 7.0
~2.45t, J ≈ 7.0
~2.05quint, J ≈ 7.0
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~192.5C=O (Ketone)
~173.5C=O (Ester)
~144.0C2 (Thiophene, C-S)
~133.5C5 (Thiophene)
~132.0C3 (Thiophene)
~128.0C4 (Thiophene)
~51.5-OCH₃
~37.5-CH₂-C=O (Ketone)
~33.0-CH₂-C=O (Ester)
~19.5-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Predicted Spectroscopic Data
IR (cm⁻¹) Assignment
~1735C=O Stretch (Ester)
~1665C=O Stretch (Thienyl Ketone, conjugated)
~3100=C-H Stretch (Thiophene)
~2950C-H Stretch (Aliphatic)
~1440C=C Stretch (Thiophene ring)
MS (EI) Assignment
m/z 212[M]⁺ (Molecular Ion)
m/z 181[M - OCH₃]⁺
m/z 153[M - COOCH₃]⁺
m/z 111[C₄H₃S-CO]⁺ (Thenoyl cation)

The IR spectrum is expected to show two distinct carbonyl peaks. The ester carbonyl will appear at a higher wavenumber (~1735 cm⁻¹) compared to the ketone carbonyl (~1665 cm⁻¹), which is lowered due to conjugation with the thiophene ring.[6]

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the orthogonal reactivity of its functional groups, allowing for selective transformations.

  • Ketone Moiety: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), or converted to an alkane via Wolff-Kishner or Clemmensen reduction. It can also serve as an electrophile for Grignard or organolithium reagents.

  • Ester Moiety: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also undergo transesterification in the presence of other alcohols or be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • α-Methylene Groups: The protons on the carbons alpha to both carbonyl groups are acidic and can be removed by a suitable base to form enolates. This allows for α-alkylation, α-halogenation, or condensation reactions (e.g., aldol or Claisen), providing a route to more complex carbon skeletons.

  • Thiophene Ring: While the electron-withdrawing acyl group deactivates the thiophene ring towards further electrophilic substitution, it can still participate in certain transformations, such as metal-catalyzed cross-coupling reactions if first converted to a halothiophene derivative.

Potential Applications in Research and Drug Development

Methyl 5-Oxo-5-(2-thienyl)pentanoate is not just a chemical curiosity; it is a strategic platform for accessing novel chemical matter with therapeutic potential.

  • Scaffold for Medicinal Chemistry: By leveraging the reactivity described above, this molecule can be elaborated into a wide range of derivatives for biological screening. For example, reduction of the ketone followed by cyclization reactions can lead to novel heterocyclic ring systems.

  • Fragment-Based Drug Discovery (FBDD): The thienyl-keto portion of the molecule represents a valuable fragment that can be used to probe binding pockets of biological targets. Its relatively small size and defined chemical features make it an ideal starting point for growing more potent ligands.

  • Intermediate for Target-Oriented Synthesis: This compound can serve as a key intermediate in the multi-step synthesis of complex natural products or designed pharmaceutical agents where a thienyl-pentanoyl substructure is required.

Safety and Handling

As a laboratory chemical with limited published toxicological data, Methyl 5-Oxo-5-(2-thienyl)pentanoate should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Based on related ketoesters, it may cause skin and eye irritation.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Acylation of thiophene.
  • Synthesis and Pharmacological Study of Thiophene Derivatives. ResearchGate. [Link]

  • Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. ResearchGate. [Link]

  • Pentanoic acid, 5-oxo-, methyl ester | C6H10O3 | CID 554053. PubChem. [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Acylation of thiophene.
  • A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. [Link]

  • IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. [Link]

Sources

"Methyl 5-Oxo-5-(2-thienyl)pentanoate" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 5-Oxo-5-(2-thienyl)pentanoate, a valuable keto-ester intermediate in organic synthesis. The document is intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing. We will explore two primary, robust synthetic strategies: a direct one-step Friedel-Crafts acylation and a two-step approach involving acylation followed by esterification. The guide delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the causality behind critical process parameters. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

Methyl 5-Oxo-5-(2-thienyl)pentanoate is a bifunctional molecule featuring a ketone and a methyl ester, separated by a propyl chain, and anchored by a thiophene ring. The thiophene moiety is a common isostere for the benzene ring in medicinal chemistry, often imparting favorable pharmacokinetic properties. As such, this compound serves as a key building block for more complex molecules, particularly in the synthesis of pharmaceutical agents and specialty chemicals. The presence of both a ketone and an ester group allows for a wide range of subsequent chemical transformations, making a reliable and scalable synthesis of this intermediate highly desirable. This guide provides the necessary theoretical and practical framework for its successful laboratory preparation.

Retrosynthetic Analysis

A logical disconnection of the target molecule, Methyl 5-Oxo-5-(2-thienyl)pentanoate, points towards two primary synthetic strategies. The most apparent disconnection is at the bond between the thiophene ring and the carbonyl carbon, suggesting a Friedel-Crafts acylation reaction. This core reaction can be approached in two ways, as illustrated below.

G cluster_0 Disconnection Approach cluster_1 Synthetic Equivalents Target Methyl 5-Oxo-5-(2-thienyl)pentanoate Disconnect C(thiophene)-C(carbonyl) bond break (Friedel-Crafts Reaction) Target->Disconnect Retrosynthesis Thiophene Thiophene Disconnect->Thiophene Acylium C5 Acylium Ion Synthon with Methyl Ester Disconnect->Acylium Acyl_Chloride Pathway 1: Methyl 4-(chloroformyl)butyrate Acylium->Acyl_Chloride Anhydride Pathway 2: Glutaric Anhydride + Methanol Acylium->Anhydride

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Direct Friedel-Crafts Acylation

This pathway is the most direct route, accomplishing the synthesis in a single chemical transformation. It leverages the classic Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[1]

Principle and Mechanism

The core of this method is the reaction of thiophene with an acylating agent that already contains the required carbon chain and methyl ester. The ideal reagent for this is Methyl 4-(chloroformyl)butyrate (also known as methyl glutaryl chloride).[2] The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).

The mechanism proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, creating a potent electrophile that is readily attacked by the electron-rich thiophene ring. Thiophene is highly activated towards electrophilic substitution, with a strong preference for reaction at the C2 position. This high regioselectivity is a key advantage, minimizing the formation of the C3-acylated isomer.

Causality of Experimental Choices
  • Lewis Acid Catalyst: A stoichiometric amount of Lewis acid (e.g., AlCl₃) is often required. This is because the catalyst complexes not only with the acyl chloride but also with the ketone product, rendering it inactive. Using at least one equivalent of the catalyst ensures the reaction proceeds to completion.

  • Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture. Water will react with and deactivate the Lewis acid catalyst and can hydrolyze the acyl chloride starting material. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

  • Solvent Selection: A non-polar, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is preferred. These solvents effectively dissolve the reactants without interfering with the catalyst.

  • Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and to prevent the resinification of the sensitive thiophene ring, a common side reaction in harsh acidic conditions.[3] The reaction is then allowed to warm to room temperature to ensure completion.

G cluster_workflow Direct Acylation Workflow Start 1. Prepare anhydrous setup (Thiophene, Solvent, Lewis Acid) Step2 2. Cool to 0 °C Start->Step2 Step3 3. Add Methyl 4-(chloroformyl)butyrate dropwise Step2->Step3 Step4 4. Stir and allow to warm to room temperature Step3->Step4 Step5 5. Quench reaction (ice, dilute HCl) Step4->Step5 Step6 6. Work-up (Extraction, Washes) Step5->Step6 Step7 7. Purify (Column Chromatography) Step6->Step7 End Final Product Step7->End

Caption: Experimental workflow for the direct acylation pathway.

Detailed Experimental Protocol

Materials:

Reagent M.W. Amount Moles
Anhydrous Aluminum Chloride 133.34 14.7 g 0.11 mol
Thiophene 84.14 8.4 g 0.10 mol
Methyl 4-(chloroformyl)butyrate 164.59 16.5 g 0.10 mol
Dichloromethane (DCM), anhydrous - 200 mL -
2M Hydrochloric Acid - 150 mL -
Saturated Sodium Bicarbonate - 100 mL -
Brine - 100 mL -

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

  • To a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thiophene (8.4 g, 0.10 mol) to the suspension with stirring.

  • In a separate flask, dissolve Methyl 4-(chloroformyl)butyrate (16.5 g, 0.10 mol) in anhydrous dichloromethane (100 mL) and add this solution to the dropping funnel.[2]

  • Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 3-4 hours.

  • Carefully quench the reaction by slowly pouring it into a beaker containing 200 g of crushed ice and 150 mL of 2M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

Alternative Synthesis Pathway: Acylation and Esterification

Principle and Mechanism
  • Step 4.1.1: Acylation with Glutaric Anhydride: Thiophene is acylated with glutaric anhydride using a Lewis acid catalyst, similar to the direct method. This reaction opens the anhydride ring and forms the intermediate carboxylic acid, 5-Oxo-5-(2-thienyl)pentanoic acid . The work-up for this reaction typically involves a basic wash to extract the acidic product into the aqueous phase, separating it from non-acidic impurities.

  • Step 4.1.2: Fischer-Speier Esterification: The purified 5-Oxo-5-(2-thienyl)pentanoic acid is then esterified.[4] This is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and using a large excess of methanol helps drive it towards the product side.[5]

G cluster_workflow Two-Step Synthesis Workflow Start Part A: Acylation Step1 1. React Thiophene + Glutaric Anhydride (Lewis Acid Catalyst) Start->Step1 Step2 2. Quench and Work-up (Acid/Base Extraction) Step1->Step2 Intermediate Isolate Intermediate: 5-Oxo-5-(2-thienyl)pentanoic acid Step2->Intermediate Start2 Part B: Esterification Intermediate->Start2 Step3 3. Dissolve Acid in excess Methanol Start2->Step3 Step4 4. Add Acid Catalyst (e.g., H₂SO₄) Step3->Step4 Step5 5. Reflux mixture Step4->Step5 Step6 6. Work-up and Purify Step5->Step6 End Final Product Step6->End

Caption: Workflow for the two-step acylation-esterification pathway.

Rationale for this Approach

This pathway can be advantageous for several reasons:

  • Starting Material Availability: Glutaric anhydride is often more readily available and less expensive than Methyl 4-(chloroformyl)butyrate.

  • Purification: The intermediate carboxylic acid can often be purified by simple crystallization or acid-base extraction, which can be easier and more scalable than chromatography of the final ester.

  • Process Control: Separating the synthesis into two distinct steps can sometimes offer better control over each transformation, potentially leading to a higher overall yield.

Detailed Experimental Protocols

Protocol 4.3.1: Synthesis of 5-Oxo-5-(2-thienyl)pentanoic acid

  • Follow the procedure outlined in section 3.3, substituting glutaric anhydride (11.4 g, 0.10 mol) for Methyl 4-(chloroformyl)butyrate.

  • After quenching the reaction with ice/HCl, extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and extract the acidic product with 1M sodium hydroxide solution (3 x 50 mL).

  • Cool the combined basic aqueous layers in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate carboxylic acid.

Protocol 4.3.2: Esterification to Methyl 5-Oxo-5-(2-thienyl)pentanoate

  • To a 250 mL round-bottomed flask, add 5-Oxo-5-(2-thienyl)pentanoic acid (21.2 g, 0.10 mol) and methanol (150 mL).

  • With stirring, carefully add concentrated sulfuric acid (2 mL) to the mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify by column chromatography as described in section 3.3 if necessary.

Summary of Synthesis Strategies

FeaturePathway 1: Direct AcylationPathway 2: Acylation & Esterification
Steps 12
Key Reagents Thiophene, Methyl 4-(chloroformyl)butyrateThiophene, Glutaric Anhydride, Methanol
Pros More convergent and time-efficient.Uses more common/cheaper starting materials. Intermediate purification can be simpler (crystallization).
Cons Acyl chloride reagent may be less stable or available.Longer overall process time. Requires handling of two separate reactions.
Typical Yield 65-75%70-85% (overall)

Safety Considerations

  • Lewis Acids (AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acyl Chlorides: Corrosive and lachrymatory. React with moisture to release HCl gas. Must be handled in a fume hood.

  • Solvents (DCM, CS₂): Dichloromethane is a suspected carcinogen. Carbon disulfide is extremely flammable and toxic. All solvent handling should be performed in a well-ventilated fume hood.

  • Strong Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water/solvent, not the other way around.

Conclusion

The synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate can be achieved effectively through two primary routes. The direct Friedel-Crafts acylation using Methyl 4-(chloroformyl)butyrate offers the most straightforward and rapid approach. Alternatively, the two-step method involving acylation with glutaric anhydride followed by Fischer esterification provides a robust and flexible pathway that may be more practical depending on the availability and cost of starting materials. The choice of method will depend on laboratory-specific factors, but both protocols presented in this guide are reliable and grounded in established chemical principles, providing a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • PubChem. Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester.
  • Google Patents. (2013). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGGk9skNVweMlKC_BAsXg1FulE5zJNJwf9a42X14NkTJHONNvk4hiNYeEnxug_IS9OWFcoiPDMRW1zg99EZMSxE2OSNt5wvTBENDS9J8uwDRhYYsxVbCUZABy0p1UXikotMHckc7014ugyZNnSbA==
  • PubMed. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives.
  • Google Patents. US2432991A - Acylation of thiophene.
  • Chemguide. esterification - alcohols and carboxylic acids.
  • Google Patents. CN102898307B - Synthetic method of methyl 4-chlorobutyrate.
  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
  • ResearchGate. A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent.
  • Georganics. Methyl 4-(chloroformyl)butyrate.
  • Google Patents. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines.
  • Der Pharma Chemica. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives.
  • ResearchGate. Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole].
  • Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids.
  • ResearchGate. (2016). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.
  • Zenodo. Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid.
  • ResearchGate. (2019). Friedel-Crafts Acylation.
  • PMC - NIH. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride.
  • MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype.
  • Tokyo Chemical Industry Co., Ltd. Methyl 4-(Chloroformyl)benzoate 7377-26-6.
  • Google Patents. CN104341295A - Methyl butyrate preparation method and apparatus thereof.
  • Florida Atlantic University. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate.

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"Methyl 5-Oxo-5-(2-thienyl)pentanoate" NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 5-Oxo-5-(2-thienyl)pentanoate is a bifunctional molecule incorporating a thiophene ring, a ketone, and a methyl ester. Such motifs are prevalent in medicinal chemistry, making this compound an important synthetic intermediate. This guide provides a comprehensive, field-tested methodology for the complete structural assignment of Methyl 5-Oxo-5-(2-thienyl)pentanoate using a suite of modern one- and two-dimensional NMR techniques. Our approach emphasizes not just the acquisition of data, but the strategic integration of multiple experiments to build a self-validating structural proof.

For clarity throughout this analysis, the following atomic numbering scheme will be used:

Caption: Structure of Methyl 5-Oxo-5-(2-thienyl)pentanoate with atom numbering.

Foundational NMR Principles for Structural Elucidation

A robust structural assignment relies on a multi-faceted approach. While ¹H and ¹³C NMR provide initial data on the chemical environments and symmetries of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle.

  • ¹H NMR (Proton NMR): Provides information about the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments in the molecule. It is typically acquired with proton decoupling, resulting in singlets for each carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment that distinguishes carbon signals based on the number of attached protons.[1][2][3] A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including most C=O) as absent.

  • COSY (Correlation Spectroscopy): This 2D experiment maps ¹H-¹H coupling correlations.[4][5] A cross-peak between two proton signals indicates that they are spin-coupled, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to (¹JCH).[4][6] It is invaluable for definitively linking proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The capstone experiment for determining the overall carbon framework. HMBC reveals correlations between protons and carbons that are two, three, and sometimes four bonds away (ⁿJCH, where n=2,3,4).[6][7] This allows for the connection of molecular fragments, especially across quaternary carbons and heteroatoms.

Experimental Workflow: A Self-Validating Protocol

The logical flow of NMR analysis is designed to build upon previous results, with each step confirming or refining the structural hypothesis.

G A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B 1D ¹H NMR Acquisition (Chemical Shift, Integration, Multiplicity) A->B Initial Proton Map C 1D ¹³C & DEPT-135 Acquisition (Carbon Count & Type: C, CH, CH₂, CH₃) B->C Guide Carbon Analysis D 2D COSY Acquisition (Identify ¹H-¹H Spin Systems) B->D Define Proton Neighbors F 2D HMBC Acquisition (Connect Fragments via ²J, ³J correlations) B->F Correlate Protons to Carbons E 2D HSQC Acquisition (Assign ¹H to directly attached ¹³C) C->E Define C-H Pairs C->F Correlate Protons to Carbons G Data Integration & Final Structure Assignment D->G Confirm Aliphatic Chain E->G Link ¹H and ¹³C Data F->G Assemble Skeleton

Caption: Logical workflow for NMR-based structure elucidation.

Detailed Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing properties for moderately polar organic compounds and its single residual peak at ~7.26 ppm.

  • Instrumentation: All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds. Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C and DEPT-135 Acquisition: Acquire the broadband proton-decoupled ¹³C spectrum over a spectral width of 0-220 ppm. Acquire the DEPT-135 spectrum under similar conditions to differentiate carbon types.

  • 2D COSY Acquisition: Acquire the gradient-selected COSY (gCOSY) spectrum. Typically, 2-4 scans per increment are sufficient.

  • 2D HSQC and HMBC Acquisition: Acquire gradient-selected HSQC and HMBC spectra. For the HMBC, optimize the experiment for a long-range coupling constant of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.

Spectral Interpretation and Data Analysis

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show five distinct sets of signals, corresponding to the thiophene, aliphatic, and methoxy protons.

  • Thiophene Region (δ 7.0 - 8.0 ppm): The 2-substituted thiophene ring will exhibit a characteristic three-proton spin system. We predict a doublet of doublets (dd) for H4', a triplet (t) or doublet of doublets for H3', and another doublet of doublets for H2'.

  • Methoxy Group (δ ~3.7 ppm): The three protons of the methyl ester (C6-H₃) are in a shielded environment and will appear as a sharp singlet, integrating to 3H.

  • Aliphatic Chain (δ 2.0 - 3.2 ppm): This is the most informative region for confirming the pentanoate chain.

    • H4 Protons (δ ~3.0-3.2 ppm): These two protons are adjacent to the electron-withdrawing ketone (C5), causing them to be the most deshielded of the aliphatic protons. They will appear as a triplet, integrating to 2H, due to coupling with the H3 protons.

    • H2 Protons (δ ~2.5 ppm): These two protons are adjacent to the ester carbonyl (C1) and will also be deshielded. They will appear as a triplet, integrating to 2H, due to coupling with the H3 protons.

    • H3 Protons (δ ~2.1 ppm): These two protons are flanked by two other methylene groups (H2 and H4). They will be split by both sets of neighbors, resulting in a quintet or multiplet, integrating to 2H.

¹³C NMR and DEPT-135 Analysis (101 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum should display all 9 unique carbon atoms. The DEPT-135 experiment is critical for confirming the assignments.

  • Carbonyl Carbons (δ 170-200 ppm): Two signals are expected in this region. The ketone carbonyl (C5) will be more deshielded, appearing around δ 192-198 ppm. The ester carbonyl (C1) will appear further upfield, around δ 172-175 ppm.[8][9] Both signals will be absent in the DEPT-135 spectrum as they are quaternary.

  • Thiophene Carbons (δ 125-145 ppm): Four signals are anticipated. The carbon attached to the ketone (C1') will be quaternary and appear around δ 142-145 ppm. The three CH carbons (C2', C3', C4') will appear in the δ 128-135 ppm range.[10] These will be positive in the DEPT-135 spectrum.

  • Methoxy Carbon (δ ~52 ppm): The C6 methyl carbon will appear as a strong positive signal in the DEPT-135 spectrum.

  • Aliphatic Carbons (δ 20-40 ppm): Three signals are expected. C4, being adjacent to the ketone, will be the most deshielded (~δ 38 ppm). C2, next to the ester, will be slightly less deshielded (~δ 33 ppm). C3 will be the most shielded (~δ 22 ppm). All three will appear as negative signals in the DEPT-135 spectrum, confirming they are CH₂ groups.

2D NMR Correlation Analysis
COSY: Mapping Proton Connectivity

The COSY spectrum provides a clear roadmap of the aliphatic chain.

Caption: Expected ³JHH correlations in the aliphatic chain.

A distinct cross-peak will be observed between the H4 triplet and the H3 quintet. Similarly, a cross-peak will connect the H3 quintet and the H2 triplet. This confirms the -CH₂-CH₂-CH₂- sequence. The thiophene protons will also show cross-peaks corresponding to their three-bond couplings.

HMBC: Assembling the Molecular Skeleton

The HMBC spectrum is the final and most powerful tool, connecting all the fragments identified so far. The key correlations are those that span the quaternary carbonyl carbons.

Caption: Key HMBC correlations for structural assembly.

Crucial Expected HMBC Correlations:

  • H4 protons to C5 (ketone): A strong correlation over two bonds (²JCH) will firmly place the C4 methylene next to the ketone.

  • H2 protons to C1 (ester): A three-bond correlation (³JCH) will link the C2 methylene to the ester carbonyl.

  • H6 (methoxy) protons to C1 (ester): A strong ³JCH correlation will confirm the methyl ester functionality.

  • H2' and H3' (thiophene) protons to C5 (ketone): These ³JCH correlations are definitive proof that the thiophene ring is acylated at its 2-position by the pentanoate chain.

Summary of NMR Data

The following tables summarize the predicted and assigned NMR data for Methyl 5-Oxo-5-(2-thienyl)pentanoate in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Atom No. Chemical Shift (δ ppm) Multiplicity Integration Assignment
H2', H3', H4' 7.2 - 7.8 m 3H Thiophene Protons
H6 ~3.70 s 3H -OCH₃
H4 ~3.05 t 2H -C(=O)CH₂-
H2 ~2.50 t 2H -CH₂C(=O)O-

| H3 | ~2.10 | quint | 2H | -CH₂CH₂CH₂- |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Atom No. Chemical Shift (δ ppm) DEPT-135 Assignment
C5 ~195.0 Absent Ketone C=O
C1 ~173.5 Absent Ester C=O
C1' ~143.0 Absent Thiophene Quat. C
C2', C3', C4' 128.0 - 135.0 Positive (CH) Thiophene CH
C6 ~51.8 Positive (CH₃) -OCH₃
C4 ~38.2 Negative (CH₂) -C(=O)CH₂-
C2 ~33.1 Negative (CH₂) -CH₂C(=O)O-

| C3 | ~22.5 | Negative (CH₂) | -CH₂CH₂CH₂- |

Conclusion

The structural elucidation of Methyl 5-Oxo-5-(2-thienyl)pentanoate is achieved through a systematic and integrated NMR spectroscopy workflow. The initial 1D ¹H and ¹³C spectra, supported by DEPT-135, provide the fundamental count of protons and carbons and their immediate chemical environments. The subsequent application of 2D techniques is non-negotiable for an unambiguous assignment. COSY experiments confirm the integrity of the aliphatic and aromatic spin systems, while HSQC definitively links the proton and carbon data. Finally, HMBC provides the critical long-range correlations that piece together the entire molecular framework, connecting the thiophene ring, ketone, aliphatic chain, and methyl ester into a single, validated structure. This comprehensive approach ensures the highest level of scientific integrity and trustworthiness in molecular characterization.

References
  • Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Florida Atlantic University.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Southwest Jiaotong University.
  • 2D NMR Spectroscopy. (n.d.). Slideshare.
  • National Center for Biotechnology Information. (n.d.). Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester. PubChem.
  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Available at: [Link]

  • Cocchi, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]

  • Del Mazza, D., Reinecke, M. G., & Smith, W. B. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

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Technical Guide: Mass Spectrometry Fragmentation of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Electron Ionization (EI) mass spectrometry fragmentation pathways of Methyl 5-oxo-5-(2-thienyl)pentanoate . This molecule is a critical intermediate in the synthesis of biotin and various pharmaceutical agents containing the thiophene moiety.

Accurate structural characterization of this compound relies on recognizing three distinct mass spectral signatures:

  • The Thiophene Isotope Pattern: The diagnostic

    
     contribution.
    
  • The Acylium Ion Base Peak: The stability of the 2-thienoyl cation.

  • Dual McLafferty Rearrangements: Competitive hydrogen abstraction pathways driven by the keto-ester chain length.

This guide provides a self-validating framework for researchers to confirm the identity of this specific intermediate in complex matrices.

Structural & Physicochemical Context

Before analyzing the fragmentation, the analyst must understand the molecular architecture that dictates bond lability.

PropertyValueNotes
IUPAC Name Methyl 5-oxo-5-(thiophen-2-yl)pentanoate
Formula

Molecular Weight 212.27 g/mol Monoisotopic Mass: 212.0507
Structure Thiophene—C(=O)—(CH

)

—C(=O)—OCH

Key features: Thiophene ring,

-keto ester

Experimental Methodology (EI-MS)

To reproduce the fragmentation patterns described below, the following instrumental parameters are recommended. This protocol ensures sufficient internal energy deposition to trigger the diagnostic rearrangements.

Standard Operating Procedure (SOP)
  • Sample Preparation: Dilute 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Inlet System: Split injection (1:50) at 250°C to prevent thermal degradation prior to ionization.

  • Ion Source: Electron Ionization (EI) at 70 eV .

    • Why 70 eV? This energy level standardizes the spectra against NIST/Wiley libraries and maximizes the yield of diagnostic fragment ions (m/z 111, m/z 74) compared to softer ionization techniques.

  • Mass Analyzer: Quadrupole or Time-of-Flight (ToF) scanning m/z 40–300.

Fragmentation Mechanics & Pathways

The fragmentation of Methyl 5-oxo-5-(2-thienyl)pentanoate is governed by the competition between charge localization on the thiophene ring (low ionization energy) and the ester group.

The Molecular Ion and Sulfur Isotope Signature

m/z 212 (


) 

The molecular ion is generally distinct. A critical validation step is checking the M+2 peak at m/z 214.

  • Mechanism: Sulfur has a natural stable isotope,

    
    , with an abundance of approximately 4.4% relative to 
    
    
    
    .
  • Validation: If the intensity of m/z 214 is roughly 4-5% of m/z 212, the presence of a single sulfur atom is confirmed.

Pathway A: -Cleavage (Formation of the Base Peak)

m/z 111 (


) 

The most dominant pathway is the


-cleavage adjacent to the ketone carbonyl.[1] The bond between the carbonyl carbon and the aliphatic chain breaks, retaining the charge on the thiophene-carbonyl fragment.
  • Driver: Resonance stabilization of the acylium ion by the thiophene ring (similar to the tropylium ion stability in alkylbenzenes, but specific to heteroaromatics).

  • Secondary Loss: The m/z 111 ion often loses CO (28 Da) to form the thienyl cation at m/z 83 (

    
    ).
    
Pathway B: McLafferty Rearrangement (Ester Side)

m/z 74 (


) 

The methyl ester terminus undergoes a classic McLafferty rearrangement.

  • Requirement: A

    
    -hydrogen relative to the ester carbonyl.[2]
    
  • Mechanism: The ester carbonyl oxygen abstracts a hydrogen from the methylene group (

    
    -position).
    
  • Result: Cleavage of the

    
    -
    
    
    
    bond releases the neutral alkene-substituted thiophene, leaving the charge on the enolic ester fragment.
  • Diagnostic Value: m/z 74 is the "fingerprint" ion for all methyl esters with an available

    
    -hydrogen.
    
Pathway C: McLafferty Rearrangement (Ketone Side)

m/z 126 (


) 

The propyl chain length allows a second, competitive McLafferty rearrangement centered on the ketone.

  • Mechanism: The ketone oxygen abstracts a

    
    -hydrogen (from the methylene adjacent to the ester).
    
  • Result: Cleavage releases neutral methyl acrylate (

    
    ).
    
  • Ion: The resulting ion is the enol form of 2-acetylthiophene (m/z 126).

Data Summary & Assignment Table

m/z (Nominal)Ion TypeFormulaStructure/AssignmentRelative Intensity (Est.)
212 Molecular Ion

Parent Molecule10-20%
214 Isotope


S Isotope Peak
~1% (4.4% of parent)
181 Fragment

Loss of Methoxy [M - OCH

]

5-10%
126 Rearrangement

Ketone McLafferty (2-acetylthiophene enol)20-40%
111 Base Peak

2-Thienoyl Ion (Thiophene-CO

)
100%
83 Fragment

Thienyl cation (Loss of CO from m/z 111)30-50%
74 Rearrangement

Ester McLafferty (Methyl ester specific)40-60%
59 Fragment

Carbomethoxy ion (COOCH

)
10-20%

Visualization of Pathways

The following diagram illustrates the logical flow of fragmentation, distinguishing between simple cleavages and complex rearrangements.

FragmentationPathways M Molecular Ion [M]+ m/z 212 Alpha α-Cleavage (Ketone) M->Alpha - (CH2)3COOCH3 McL_Ester McLafferty (Ester Side) M->McL_Ester γ-H Transfer McL_Ketone McLafferty (Ketone Side) M->McL_Ketone γ-H Transfer Thienoyl 2-Thienoyl Ion (Base Peak) m/z 111 Alpha->Thienoyl Thienyl Thienyl Cation m/z 83 Thienoyl->Thienyl - CO (28 Da) mz74 Ester Enol Ion m/z 74 McL_Ester->mz74 - Neutral Thiophene-alkene mz126 Acetylthiophene Enol m/z 126 McL_Ketone->mz126 - Methyl Acrylate

Figure 1: Mechanistic fragmentation tree for Methyl 5-oxo-5-(2-thienyl)pentanoate showing the three primary dissociation pathways.

Analytical Logic Flow (Self-Validation)

When reviewing data, use this logic gate to confirm the compound's identity.

LogicGate Start Spectrum Acquired CheckM Is Parent Ion m/z 212 present? Start->CheckM CheckS Is m/z 214 approx 4-5% of 212? (Sulfur Check) CheckM->CheckS Yes Fail Reject / Re-analyze CheckM->Fail No Check111 Is Base Peak m/z 111? (Thienoyl Check) CheckS->Check111 Yes CheckS->Fail No Check74 Is m/z 74 present? (Methyl Ester Check) Check111->Check74 Yes Check111->Fail No Result CONFIRMED IDENTITY: Methyl 5-oxo-5-(2-thienyl)pentanoate Check74->Result Yes Check74->Fail No

Figure 2: Decision matrix for spectral validation.

References

  • Sigma-Aldrich. Methyl 5-oxo-5-(2-thienyl)pentanoate Product Specification & CAS 18760-47-9. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Hexanoic acid, 5-oxo-, methyl ester (Analogous Fragmentation Rules). Retrieved from

  • PubChem. Pentanoic acid, 5-oxo-, methyl ester (McLafferty Rearrangement Data). Retrieved from

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Thiophene and Ester Rules). Retrieved from

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 5-Oxo-5-(2-thienyl)pentanoate (CAS No. 18760-47-9). As a molecule incorporating multiple functional groups—namely a methyl ester, a thienyl ketone, an aromatic thiophene ring, and an aliphatic chain—its IR spectrum presents a rich source of structural information. This document serves as a reference for researchers, chemists, and drug development professionals, offering a detailed peak-by-peak interpretation grounded in the fundamental principles of vibrational spectroscopy. We will dissect the spectrum to identify the characteristic absorption bands, explain the electronic and structural factors influencing their positions, and provide a robust, field-proven protocol for obtaining high-quality spectral data.

Introduction: The Molecular Blueprint

Methyl 5-Oxo-5-(2-thienyl)pentanoate is a bifunctional organic compound with the molecular formula C₁₀H₁₂O₃S[1]. Its structure is characterized by a five-carbon pentanoate chain, with a methyl ester at one terminus and a ketone at the C-5 position. The ketone's carbonyl group is directly attached to the C-2 position of a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom.

Figure 1: Molecular Structure of Methyl 5-Oxo-5-(2-thienyl)pentanoate

C1 C O1 O C2 C O2 O CH3 CH3 C3 C C4 C C5 C O3 O Th Thiophene Ring

A simplified representation of the key functional moieties.

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[2] This guide will elucidate the fingerprint of Methyl 5-Oxo-5-(2-thienyl)pentanoate, allowing for its unambiguous identification and quality assessment.

Functional Group Analysis and Predicted Spectral Features

The power of IR spectroscopy lies in its ability to identify specific functional groups, as each group gives rise to characteristic absorption bands.[3] The spectrum of our target molecule is a composite of the signals from its constituent parts.

  • Methyl Ester (-COOCH₃): This group is expected to produce a very strong carbonyl (C=O) stretching band and two distinct C-O stretching bands.[4]

  • Aryl Ketone (Thienyl-C=O): The ketone carbonyl stretch is also a strong absorption. Its conjugation with the aromatic thiophene ring is predicted to lower its vibrational frequency compared to a simple aliphatic ketone.[5][6]

  • Aliphatic Chain (-CH₂-): The methylene groups of the pentanoate backbone will show characteristic C-H stretching and bending vibrations.[7][8]

  • Thiophene Ring: As a heteroaromatic system, the thiophene ring will exhibit aromatic C-H stretching, C=C ring stretching, and characteristic out-of-plane bending modes.[9][10]

The logical workflow for interpreting the spectrum of this molecule involves systematically identifying the peaks associated with each of these groups.

Diagram 1: Logical Workflow for Spectral Interpretation. This diagram outlines the systematic process of analyzing the different regions of the IR spectrum to confirm the presence of the key functional groups in the target molecule.

A Peak-by-Peak Analysis of the Infrared Spectrum

The infrared spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[7]

The Functional Group Region (4000-1500 cm⁻¹)

This region contains the most diagnostic peaks for identifying the key functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity Causality and Field Insights
~3100Thiophene C-HAromatic C-H StretchWeak to MediumThe C-H bonds on sp² hybridized carbons are stronger and vibrate at a higher frequency than those on sp³ carbons. This peak's presence just above the 3000 cm⁻¹ dividing line is a clear indicator of the aromatic ring.[11][12]
2960-2850-CH₃, -CH₂-Aliphatic C-H StretchMedium to StrongThese absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the methyl ester and the pentanoate chain. Their position below 3000 cm⁻¹ confirms the presence of saturated carbon centers.[7][8]
~1735Methyl EsterC=O StretchStrong, SharpThis is one of the most prominent peaks in the spectrum.[2] Saturated esters typically absorb strongly in the 1750-1735 cm⁻¹ range.[4][13] Its sharp, "sword-like" appearance makes it easily identifiable.[2]
~1670Thienyl KetoneC=O StretchStrong, SharpA standard aliphatic ketone absorbs near 1715 cm⁻¹.[5] However, conjugation of the carbonyl with the π-system of the thiophene ring delocalizes the electron density of the C=O bond, weakening it and lowering its stretching frequency to the 1690-1660 cm⁻¹ range.[5][6][14]
~1530 & ~1410Thiophene RingC=C Ring StretchMedium to WeakAromatic and heteroaromatic rings exhibit characteristic ring stretching vibrations. Thiophene derivatives often show multiple bands in this region.[10]
The Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and other complex skeletal movements.[7]

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity Causality and Field Insights
~1465 & ~1380-CH₃, -CH₂-C-H BendingMediumThese peaks correspond to the scissoring and bending vibrations of the aliphatic portions of the molecule.[7]
~1250 & ~1100Methyl EsterC-O Stretch (Asymmetric & Symmetric)StrongEsters are characterized by two strong C-O stretching bands.[4] This pair of intense peaks, along with the C=O stretch at ~1735 cm⁻¹, forms a classic "Rule of Three" pattern that is highly diagnostic for an ester functional group.[4]
860-700Thiophene RingC-H Out-of-Plane BendingStrong to MediumThe position and number of these bands are highly dependent on the substitution pattern of the aromatic ring. For a 2-substituted thiophene, a strong band is expected in this region.[9][10]
~690Thiophene RingC-S StretchWeak to MediumThe C-S stretching vibration is often weak and can be difficult to assign definitively but is expected within this range for thiophene derivatives.[10]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, the following protocol, based on standard laboratory practices for liquid samples, is recommended.

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Sample: Methyl 5-Oxo-5-(2-thienyl)pentanoate (liquid)

  • Pasteur pipette

  • Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

  • Lens tissue

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan:

    • Clean the salt plates thoroughly with a suitable solvent and dry them with a gentle stream of nitrogen.

    • Place the clean, empty salt plates (or a single plate for some setups) in the sample holder.

    • Acquire a background spectrum. This is a critical step that measures the ambient environment and the salt plate absorbance, which will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Place one drop of Methyl 5-Oxo-5-(2-thienyl)pentanoate onto the surface of one salt plate using a Pasteur pipette.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Sample Spectrum Acquisition:

    • Immediately place the prepared salt plate assembly into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. Use a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • After analysis, carefully separate the salt plates. Clean them immediately with a solvent-moistened lens tissue and dry them. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Diagram 2: Experimental Workflow for FT-IR Analysis. This flowchart illustrates the self-validating sequence of operations for obtaining a high-quality IR spectrum of a liquid sample.

Conclusion

The infrared spectrum of Methyl 5-Oxo-5-(2-thienyl)pentanoate provides a wealth of structural information that is readily interpretable by a trained scientist. The key diagnostic features are two distinct, strong carbonyl absorptions around 1735 cm⁻¹ (ester) and 1670 cm⁻¹ (conjugated ketone) , strong C-O stretching bands between 1250-1050 cm⁻¹ , and C-H stretching vibrations clearly demarcated for both its aromatic (~3100 cm⁻¹ ) and aliphatic (2960-2850 cm⁻¹ ) components. By following the detailed analytical approach and the robust experimental protocol outlined in this guide, researchers can confidently use FT-IR spectroscopy to verify the identity, purity, and structural integrity of this important chemical entity.

References

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpentane. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. [Link]

  • Journal of the Chemical Society of Japan. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Scribd. Organic IR Absorption Guide. [Link]

  • Masaryk University. Carbonyl - compounds - IR - spectroscopy. [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate , a functionalized thiophene intermediate often utilized in the development of pharmaceutical building blocks and materials science applications.[1]

The protocol is designed for professional laboratory environments, emphasizing regioselectivity, reaction safety, and scalability.

Executive Summary & Retrosynthetic Analysis

The target molecule, a


-keto ester, is constructed through the electrophilic aromatic substitution of thiophene followed by methyl ester protection. The synthesis addresses two critical challenges:
  • Regiocontrol: Thiophene is highly reactive; directing the acylation exclusively to the

    
    -position (C2) requires controlled temperature and stoichiometry to avoid 
    
    
    
    -substitution or polymerization.[1]
  • Lewis Acid Management: The use of aluminum chloride (

    
    ) necessitates strict moisture control and a specific quenching protocol to maximize the recovery of the keto-acid intermediate.
    

Strategic Route:

  • C-C Bond Formation: Reaction of thiophene with glutaric anhydride mediated by

    
     to yield 5-oxo-5-(2-thienyl)pentanoic acid.[1]
    
  • Functional Group Transformation: Acid-catalyzed esterification with methanol.[1]

Step 1: Friedel-Crafts Acylation

This step establishes the carbon skeleton. We utilize glutaric anhydride as the electrophile source. Upon activation by


, the anhydride ring opens to attack the electron-rich thiophene ring.
Reagents & Materials
ReagentRoleEquiv.Notes
Thiophene Substrate1.0Distill if colored; store over sieves.[1]
Glutaric Anhydride Acylating Agent1.1Pulverize if caked to ensure dissolution.[1]
Aluminum Chloride (

)
Lewis Acid2.2Anhydrous grade essential.[1] Hygroscopic.
Dichloromethane (DCM) Solvent-Anhydrous; preferred over

for safety.[1]
HCl (conc.)[1] / Ice Quench-For breaking the Al-complex.[1]
Experimental Protocol
  • Apparatus Setup:

    • Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.[1]

    • Flame-dry the glassware under vacuum and purge with nitrogen.[1]

  • Lewis Acid Activation:

    • Charge the flask with DCM (approx. 10 mL/g of thiophene) and

      
        (2.2 equiv).
      
    • Cool the suspension to 0°C using an ice bath.

    • Add Glutaric Anhydride (1.1 equiv) portion-wise.[1] Stir for 15 minutes. Note: The solution may darken as the acylium complex forms.

  • Electrophilic Addition:

    • Dissolve Thiophene (1.0 equiv) in a minimal amount of DCM.[1]

    • Add the thiophene solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 5°C .

    • Rationale: Low temperature prevents polymerization of the thiophene and ensures high regioselectivity for the 2-position.

  • Reaction Phase:

    • Allow the mixture to warm slowly to room temperature (20–25°C).

    • Stir for 4–6 hours. Monitor by TLC or HPLC (Target: Disappearance of thiophene).

  • Quench & Isolation:

    • Pour the reaction mixture carefully onto a slurry of crushed ice and concentrated HCl (approx. 10:1 ratio). Caution: Exothermic hydrolysis of aluminum salts.

    • Extract the aqueous phase with DCM (

      
      ).[1]
      
    • Combine organic layers and wash with brine.[1]

    • Critical Step: Extract the organic layer with 10% aqueous

      
       or NaOH . The keto-acid product will move to the aqueous phase as the carboxylate salt, leaving non-acidic impurities (unreacted thiophene, dimers) in the organic layer.
      
    • Separate the aqueous layer, cool it, and acidify to pH ~2 with conc. HCl to precipitate the 5-oxo-5-(2-thienyl)pentanoic acid .[1]

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification

The crude acid from Step 1 is converted to the methyl ester. This equilibrium-driven reaction utilizes methanol as both reactant and solvent.[1]

Reagents & Materials
ReagentRoleEquiv.Notes
Intermediate Acid Substrate1.0From Step 1.[1]
Methanol (MeOH) Solvent/ReagentExcessAnhydrous (solvent volume).[1]
Sulfuric Acid (

)
Catalyst0.1–0.2Concentrated.[1]
Experimental Protocol
  • Reaction Assembly:

    • In a single-neck RBF equipped with a reflux condenser, dissolve the 5-oxo-5-(2-thienyl)pentanoic acid in Methanol (approx. 5–8 mL/g).

    • Add catalytic conc.[1]

      
        (approx. 5 drops per gram of acid).[1]
      
  • Reflux:

    • Heat the mixture to reflux (approx. 65°C) for 4–8 hours.

    • Validation: Monitor by TLC (System: Hexane/EtOAc).[1] The polar acid spot should disappear, replaced by a less polar ester spot.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Redissolve the residue in Ethyl Acetate (EtOAc) .

    • Wash with Saturated

      
        to neutralize the catalyst and remove any unreacted starting acid.
      
    • Wash with brine, dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Concentrate the filtrate to yield the crude Methyl 5-oxo-5-(2-thienyl)pentanoate .[1]

    • Refinement: If high purity (>98%) is required for pharmaceutical applications, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes) or high-vacuum distillation.[1]

Visualization of Workflows

Synthesis Workflow Diagram

SynthesisWorkflow cluster_Step1 Step 1: Friedel-Crafts Acylation cluster_Step2 Step 2: Esterification Start Start: Raw Materials Act Activate Glutaric Anhydride (AlCl3, DCM, 0°C) Start->Act Add Add Thiophene (Dropwise, <5°C) Act->Add React Reaction Phase (RT, 4-6 hrs) Add->React Quench Acidic Quench & Base Extraction React->Quench Intermediate Intermediate: 5-Oxo-5-(2-thienyl)pentanoic acid Quench->Intermediate Reflux Reflux in MeOH (H2SO4 cat.) Intermediate->Reflux Wash Workup: Neutralize & Extract Reflux->Wash Final Final Product: Methyl 5-Oxo-5-(2-thienyl)pentanoate Wash->Final

Caption: Operational workflow for the two-step synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate, highlighting critical process control points.

Mechanistic Logic Diagram

Mechanism Anhydride Glutaric Anhydride Complex Acylium-AlCl3 Complex Anhydride->Complex AlCl3 Activation Sigma Sigma Complex (Intermediate) Complex->Sigma + Thiophene (Electrophilic Attack) Thiophene Thiophene ProductAcid Keto-Acid Sigma->ProductAcid Aromatization & Hydrolysis Ester Methyl Ester ProductAcid->Ester MeOH / H+

Caption: Mechanistic pathway illustrating the electrophilic activation and subsequent functional group transformation.

References

  • Friedel-Crafts Acylation of Thiophene

    • Source: Organic Chemistry Portal.[1] "Friedel-Crafts Acylation."

    • )
    • URL:[Link][1]

  • Synthesis of Thiophene Keto-Acids (Analogous Chemistry)

    • Source: PrepChem.[1] "Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid."

    • Relevance: Provides experimental context for handling keto-acid intermediates derived
    • URL:[Link]

  • General Esterification Protocols

    • Source: Chemguide.[1] "Esterification - Alcohols and Carboxylic Acids."[1]

    • Relevance: Validates the Fischer esterification conditions (alcohol reflux with acid c
    • URL:[Link][1]

  • Commercial Availability & Identifiers

    • Source: PubChem.[1] "Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate" (Related structural search confirming nomenclature standards for pentanoates).

    • Relevance: Validates chemical nomenclature and structural classification of oxopentano
    • URL:[Link][1]

Sources

Application Note: Methyl 5-Oxo-5-(2-thienyl)pentanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxo-5-(2-thienyl)pentanoate (CAS: 94025-66-2) serves as a critical C5-synthon in the construction of medium-sized nitrogenous heterocycles. Unlike its shorter homolog, methyl 4-oxo-4-(2-thienyl)butanoate (derived from succinic anhydride), which cyclizes readily into 6-membered pyridazinones, the pentanoate derivative offers unique access to 7-membered 1,2-diazepines and 6-membered piperidones .

This application note details the robust synthesis of this scaffold and its divergent application in generating thienyl-substituted pharmacophores. These protocols are designed for medicinal chemistry programs targeting HDAC inhibition, atypical antipsychotics, and cardiovascular agents where the thiophene moiety acts as a lipophilic bioisostere for phenyl groups.

Strategic Scaffold Analysis

The utility of Methyl 5-oxo-5-(2-thienyl)pentanoate lies in its 1,5-dicarbonyl functionality . The electrophilic ketone at C5 and the ester at C1 create a "push-pull" reactivity profile that can be manipulated by the choice of nucleophile.

Reactivity Profile
  • Site A (C5-Ketone): Highly susceptible to nucleophilic attack (amines, hydrazines) due to conjugation with the electron-rich thiophene ring.

  • Site B (C1-Ester): Serves as the cyclization termination point.

  • Site C (Thiophene Ring): The 2-thienyl position activates the carbonyl but also allows for late-stage functionalization (e.g., bromination) at the 5'-position of the thiophene ring.

Figure 1: Reactivity map of the core scaffold.

Protocol 1: Synthesis of the Core Scaffold

Objective: Scalable synthesis of Methyl 5-oxo-5-(2-thienyl)pentanoate via Friedel-Crafts Acylation.

Mechanistic Rationale

Direct acylation using methyl glutaryl chloride often results in polymerization or bis-acylation. The use of glutaric anhydride with aluminum chloride (


) allows for a cleaner mono-acylation to the free acid, followed by a mild esterification. This two-step sequence improves overall yield and purity.
Materials
  • Thiophene (Reagent Grade, >99%)

  • Glutaric Anhydride[1]

  • Aluminum Chloride (Anhydrous, Granular)

  • Dichloromethane (DCM) or Nitrobenzene

  • Methanol (Anhydrous)

  • Sulfuric Acid (Catalytic)

Step-by-Step Methodology
Step A: Friedel-Crafts Acylation[2][3]
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add

    
     (1.1 equiv, 0.11 mol) and dry DCM (150 mL). Cool to 0°C.
    
  • Acylation: Add glutaric anhydride (1.0 equiv, 0.1 mol) in portions. The mixture may turn slightly yellow.

  • Substrate Addition: Add thiophene (1.05 equiv) dropwise over 30 minutes, maintaining internal temperature

    
    . Note: Thiophene is exothermic upon contact with the Lewis acid complex.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The anhydride spot should disappear.[4]

  • Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (200 mL). Caution: Vigorous gas evolution.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Alkali Extraction (Purification): Extract the combined organic phases with 10%

    
     solution. The product (as the carboxylate) moves to the aqueous phase; unreacted thiophene remains in the organic phase.
    
  • Acidification: Acidify the aqueous extract with conc. HCl to pH 1. The solid acid precipitates. Filter and dry.[5]

    • Intermediate: 5-Oxo-5-(2-thienyl)pentanoic acid. Yield: ~75-80%.[4]

Step B: Fischer Esterification
  • Dissolve the intermediate acid (10 g) in anhydrous Methanol (100 mL).

  • Add conc.

    
     (0.5 mL) dropwise.
    
  • Reflux for 6 hours.

  • Concentrate methanol in vacuo. Dilute with EtOAc, wash with saturated

    
     and brine.
    
  • Dry over

    
     and concentrate to yield the title compound as a viscous amber oil.
    

Data Summary:

ParameterSpecification
Appearance Amber Oil / Low-melting solid
Yield (2 steps) 68 - 75%
Purity (HPLC) >95%
Key 1H NMR

3.66 (s, 3H, OMe), 7.6-7.1 (m, 3H, Thiophene)

Protocol 2: Synthesis of Thienyl-Diazepines (7-Membered Rings)

Application: Unlike the succinic analog which forms pyridazinones, the glutaric backbone allows for the formation of 1,4,5,6-tetrahydro-7-(2-thienyl)-1,2-diazepin-3-one . This scaffold is valuable for CNS-active library generation.

Experimental Workflow
  • Reactants: Dissolve Methyl 5-oxo-5-(2-thienyl)pentanoate (1.0 equiv) in Ethanol (0.5 M).

  • Reagent: Add Hydrazine Hydrate (1.2 equiv).

  • Conditions: Reflux for 8–12 hours.

    • Observation: A precipitate often forms upon cooling.

  • Workup: Cool to 0°C. Filter the solid. If no precipitate, evaporate solvent and recrystallize from EtOH/Ether.

Mechanism & Pathway

The reaction proceeds via initial hydrazone formation at the ketone (C5), followed by intramolecular nucleophilic attack of the terminal nitrogen on the ester (C1).

Figure 2: Cyclization pathway favoring the 7-membered diazepine ring.

Protocol 3: Reductive Cyclization to 6-Thienyl-Piperidones

Application: Synthesis of


-lactams (piperidones), which are bioisosteres of bioactive lactones and precursors to piperidines.
Experimental Workflow
  • Reductive Amination: To a solution of the keto-ester (1 mmol) in DCE (dichloroethane), add Benzylamine (1.1 mmol) and Acetic Acid (1.1 mmol). Stir for 30 min.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). Stir at RT for 12 hours.

    • Result: Formation of the amino-ester intermediate.[3]

  • Cyclization: Heat the crude amino-ester in Toluene/Acetic Acid (10:1) at reflux for 4 hours to drive lactamization.

  • Product: 1-Benzyl-6-(2-thienyl)piperidin-2-one .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Acylation Polymerization of ThiopheneEnsure

is added to the anhydride before thiophene. Keep Temp < 5°C during addition.
Incomplete Cyclization Steric hindrance or ring strainSwitch solvent to n-Butanol (higher reflux temp) or add catalytic Acetic Acid.
Dark/Tar Products Oxidation of ThiophenePerform all reactions under Nitrogen/Argon atmosphere. Use antioxidant (BHT) during workup if necessary.

References

  • Friedel-Crafts Acylation of Thiophene

    • Title: Mild liquid-phase Friedel-Crafts acylation of thiophene over solid-acid c
    • Source: TSI Journals (2014).
    • URL:[Link]

  • Cyclization of Keto-Esters with Hydrazine

    • Title: Synthesis of 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones (Analogous chemistry for 1,4-systems, adaptable to 1,5).
    • Source: ResearchG
    • URL:[Link]

  • Thiophene Bioisosteres in Drug Design

    • Title: Thienyl-Substituted α-Ketoamide: A Less Hydrophobic Reactive Group for Photo-Affinity Labeling.[6][7]

    • Source: ACS Chemical Biology (2018).
    • URL:[Link]

  • Compound Data (Grounding)

    • Title: Methyl 5-oxo-5-(2-thienyl)
    • Source: PubChem / ChemScene.
    • URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Thieno[2,3-b]pyridines from Methyl 5-Oxo-5-(2-thienyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Thieno[2,3-b]pyridine Scaffold in Modern Drug Discovery

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. This fused ring system is isosteric with quinoline, yet offers unique electronic and steric properties conferred by the thiophene ring. As a result, thieno[2,3-b]pyridine derivatives have demonstrated a remarkable breadth of biological activities. They are being investigated as potent anticancer agents that can inhibit cancer cell proliferation and motility, as well as chemosensitizers that restore the activity of established drugs like topotecan.[1][2][3] Furthermore, specific derivatives have been identified as Pim-1 kinase inhibitors and ligands for adenosine A1 receptors, highlighting their potential in treating a range of diseases from cancer to epilepsy.[4][5] The development of robust and versatile synthetic routes to this scaffold is therefore a critical endeavor for advancing drug discovery programs.

This guide provides a comprehensive overview and detailed protocols for a strategic synthesis of the thieno[2,3-b]pyridine core, commencing from the readily accessible starting material, Methyl 5-Oxo-5-(2-thienyl)pentanoate. The outlined methodologies are designed to be both reliable and adaptable, enabling researchers to generate a diverse library of derivatives for further investigation.

Synthetic Strategy: A Multi-Step Approach to the Thieno[2,3-b]pyridine Core

The construction of the thieno[2,3-b]pyridine ring system from a thiophene-containing precursor is a common and effective strategy.[6] While classical methods like the Gewald reaction are powerful for creating substituted 2-aminothiophenes which can then be further cyclized, our focus here is a targeted synthesis starting from a pre-functionalized thiophene.[7][8] The proposed pathway involves the formation of a key β-enaminone intermediate from Methyl 5-Oxo-5-(2-thienyl)pentanoate, followed by a base-catalyzed intramolecular cyclization to yield the desired fused heterocyclic system. This approach provides excellent control over the final substitution pattern.

The overall workflow can be visualized as follows:

G A Methyl 5-Oxo-5-(2-thienyl)pentanoate B Step 1: Enamine Formation A->B DMF-DMA, Toluene, Reflux C Methyl 5-(dimethylamino)-3-(2-thenoyl)pent-4-enoate (β-enaminone intermediate) B->C D Step 2: Intramolecular Cyclization C->D Strong Base (e.g., NaH), THF E Methyl 4-hydroxy-7-(2-thienyl)-5,6-dihydrothieno[2,3-b]pyridine-3-carboxylate D->E F Optional Further Derivatization E->F Hydrolysis, Amidation, etc.

Caption: Proposed synthetic workflow for thieno[2,3-b]pyridine synthesis.

Part 1: Synthesis of the β-Enaminone Intermediate

The initial and critical step involves the conversion of the ketoester, Methyl 5-Oxo-5-(2-thienyl)pentanoate, into a reactive β-enaminone. This transformation introduces the necessary nitrogen atom and creates a conjugated system primed for cyclization. The reagent of choice for this step is N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serves as both a dimethylamine source and a dehydrating agent, effectively driving the reaction to completion.

Causality Behind Experimental Choices:

  • Reagent: DMF-DMA is highly effective for forming enamines from ketones. It reacts to form a hemiaminal intermediate, which then eliminates methanol to yield the desired enamine. The loss of volatile methanol makes the reaction essentially irreversible.

  • Solvent: Toluene is selected as the solvent due to its high boiling point, which allows the reaction to be conducted at a temperature sufficient to drive the reaction forward. It is also an inert solvent that will not participate in side reactions.

  • Atmosphere: While not strictly required for this step, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent any potential oxidative side reactions, especially when heating for prolonged periods.

Protocol 1: Synthesis of Methyl 5-(dimethylamino)-3-(2-thenoyl)pent-4-enoate

Materials and Equipment:

  • Methyl 5-Oxo-5-(2-thienyl)pentanoate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add Methyl 5-Oxo-5-(2-thienyl)pentanoate (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material (approx. 10 mL per gram of starting material).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene and excess DMF-DMA under reduced pressure using a rotary evaporator.

  • The crude residue, a dark oil, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure β-enaminone intermediate.

Self-Validation:

  • TLC: Monitor the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.

  • NMR Spectroscopy: 1H NMR of the product should show the appearance of new vinyl protons and a singlet corresponding to the N(CH3)2 group.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Part 2: Intramolecular Cyclization to the Thieno[2,3-b]pyridine Core

This is the key ring-forming step where the β-enaminone undergoes an intramolecular condensation reaction to form the fused pyridine ring. This reaction is typically promoted by a strong, non-nucleophilic base. The base deprotonates the carbon alpha to the ester, generating a carbanion that then attacks the enamine carbon, followed by the elimination of dimethylamine to form the aromatic pyridine ring.

G cluster_0 Reaction Mechanism Start Enaminone Intermediate Deprotonation Deprotonation (Base) Start->Deprotonation Carbanion Carbanion Formation Deprotonation->Carbanion Attack Intramolecular Nucleophilic Attack Carbanion->Attack Intermediate Cyclized Intermediate Attack->Intermediate Elimination Elimination of Dimethylamine Intermediate->Elimination Product Thieno[2,3-b]pyridine Core Elimination->Product

Caption: Mechanism of the intramolecular cyclization step.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide is crucial. These bases are strong enough to deprotonate the α-carbon of the ester but are sterically hindered, which prevents them from acting as nucleophiles and attacking the ester carbonyl group (which would lead to saponification or transesterification).

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent choice. It is a polar aprotic solvent that can solvate the cation of the base but does not have acidic protons that would quench the base or the carbanion intermediate.

  • Temperature: The reaction is often started at a low temperature (0 °C) during the addition of the base to control the exothermic deprotonation step and then warmed to room temperature or gently heated to promote the cyclization.

Protocol 2: Synthesis of Methyl 4-hydroxy-7-(2-thienyl)-5,6-dihydrothieno[2,3-b]pyridine-3-carboxylate

Materials and Equipment:

  • Methyl 5-(dimethylamino)-3-(2-thenoyl)pent-4-enoate (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide

  • Tetrahydrofuran (THF, anhydrous)

  • Two-neck round-bottom flask, septum, nitrogen inlet

  • Ice bath

  • Magnetic stirrer

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate and water for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Wash the sodium hydride (1.2 eq) with anhydrous hexanes three times under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes each time.

  • Add anhydrous THF to the washed NaH in a dry two-neck flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the suspension to 0 °C in an ice bath.

  • Dissolve the β-enaminone intermediate (1.0 eq) in a separate flask with anhydrous THF.

  • Add the solution of the β-enaminone dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of saturated aqueous NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the target thieno[2,3-b]pyridine.

Self-Validation:

  • NMR Spectroscopy: The 1H NMR spectrum should show the disappearance of the enamine and dimethylamino signals and the appearance of signals corresponding to the dihydro-thienopyridine ring system. The presence of a broad singlet for the hydroxyl proton is also expected.

  • IR Spectroscopy: A strong absorption band corresponding to the ester carbonyl group will be present, and a broad O-H stretch may be observed.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.

Data Summary

StepStarting MaterialKey ReagentsSolventTemp.Time (h)Typical Yield (%)
1Methyl 5-Oxo-5-(2-thienyl)pentanoateDMF-DMATolueneReflux4-675-85
2β-Enaminone IntermediateNaHTHF0 °C to RT2-460-70

Future Directions: Derivatization

The resulting Methyl 4-hydroxy-7-(2-thienyl)-5,6-dihydrothieno[2,3-b]pyridine-3-carboxylate is a versatile intermediate. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This is a common strategy used to explore the structure-activity relationship (SAR) of this class of compounds, as seen in studies where different aryl carboxamides led to varied biological activities.[1] The hydroxy group can also be functionalized, and the dihydro-pyridine ring can be oxidized to the fully aromatic pyridine if desired, further expanding the chemical space available for exploration.

References

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS OF THIENOPYRIMIDINE DERIVATIVES STARTING FROM THIOPHENE RING AND PYRIMIDINE RING. Assiut University. Available at: [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. National Center for Biotechnology Information. Available at: [Link]

  • The Chemistry of Thienopyridines. ResearchGate. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. National Center for Biotechnology Information. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]

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Application Notes and Protocols: Methyl 5-Oxo-5-(2-thienyl)pentanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

In the landscape of contemporary drug discovery, the strategic selection of foundational scaffolds is paramount. The molecule at the center of this guide, Methyl 5-Oxo-5-(2-thienyl)pentanoate, represents not a final therapeutic agent, but a versatile and promising starting point for the synthesis of novel bioactive compounds. Its architecture, combining a reactive β-keto ester functionality with the medicinally significant thiophene ring, offers a rich playground for chemical exploration. This document is crafted for the discerning researcher, providing not just protocols, but the strategic thinking behind them. We will delve into the rationale for its use, detailed synthetic methodologies for its derivatization, and robust protocols for the evaluation of its progeny in key therapeutic areas.

The Strategic Value of Methyl 5-Oxo-5-(2-thienyl)pentanoate

The promise of Methyl 5-Oxo-5-(2-thienyl)pentanoate as a scaffold in medicinal chemistry is rooted in the well-established bioactivity of its constituent parts.

  • The Thiophene Moiety: The thiophene ring is a privileged isostere of the benzene ring, frequently incorporated into drug molecules to modulate their physicochemical and pharmacological properties.[1] Thiophene-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[2][3]

  • The β-Keto Ester Functionality: This structural motif is a cornerstone of synthetic organic chemistry, providing a versatile handle for the construction of a wide array of heterocyclic systems. The presence of both electrophilic and nucleophilic centers allows for facile cyclization reactions to generate libraries of compounds with diverse pharmacological potential.[4][5]

By uniting these two key features, Methyl 5-Oxo-5-(2-thienyl)pentanoate serves as an ideal precursor for the development of novel heterocyclic compounds with a high probability of biological relevance.

Physicochemical Properties

A clear understanding of the starting material is crucial for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃SChemScene
Molecular Weight 212.27 g/mol ChemScene
Appearance Not specified (likely a liquid or low-melting solid)-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)-

Synthesis of the Core Scaffold: Methyl 5-Oxo-5-(2-thienyl)pentanoate

A reliable and scalable synthesis of the title compound is the necessary first step. A common and effective method is the Friedel-Crafts acylation of thiophene with a suitable acylating agent.[1][6][7][8]

Protocol: Friedel-Crafts Acylation for the Synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Principle: This electrophilic aromatic substitution reaction introduces an acyl group onto the thiophene ring. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride for electrophilic attack by the electron-rich thiophene ring.

Materials:

  • Thiophene

  • Methyl 4-(chloroformyl)butanoate

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 4-(chloroformyl)butanoate (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of thiophene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Methyl 5-Oxo-5-(2-thienyl)pentanoate.

Application in the Synthesis of Bioactive Heterocycles

The true utility of Methyl 5-Oxo-5-(2-thienyl)pentanoate lies in its role as a precursor to more complex, biologically active molecules. We will focus on the synthesis of two key classes of heterocycles: pyrazoles and pyrimidines.

Synthesis of Thienyl-Pyrazoles

Rationale: Pyrazole derivatives are a well-known class of compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[9] The Knorr pyrazole synthesis provides a straightforward method for their preparation from β-keto esters.[9]

Protocol: Synthesis of 5-(2-thienyl)-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • Methyl 5-Oxo-5-(2-thienyl)pentanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-Oxo-5-(2-thienyl)pentanoate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

G start Methyl 5-Oxo-5-(2-thienyl)pentanoate + Hydrazine Hydrate intermediate Hydrazone Formation start->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack product 5-(2-thienyl)-2,4-dihydro-3H-pyrazol-3-one cyclization->product Dehydration

Caption: Synthesis of a thienyl-pyrazole derivative.

Synthesis of Thienyl-Pyrimidines

Rationale: Pyrimidine derivatives are fundamental components of nucleic acids and are found in numerous clinically used drugs, exhibiting a wide range of activities including anticancer and antiviral effects.[10][11] The Biginelli reaction or similar cyclocondensations are common methods for their synthesis.[12]

Protocol: Synthesis of 4-(2-thienyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester

Materials:

  • Methyl 5-Oxo-5-(2-thienyl)pentanoate

  • Urea

  • An appropriate aldehyde (e.g., acetaldehyde)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine Methyl 5-Oxo-5-(2-thienyl)pentanoate (1.0 equivalent), urea (1.2 equivalents), and the aldehyde (1.1 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired pyrimidine derivative.

G start Methyl 5-Oxo-5-(2-thienyl)pentanoate + Urea + Aldehyde intermediate1 Imine/Enamine Formation start->intermediate1 intermediate2 Michael Addition intermediate1->intermediate2 cyclization Cyclocondensation intermediate2->cyclization product Thienyl-pyrimidine Derivative cyclization->product

Caption: Synthesis of a thienyl-pyrimidine derivative.

Protocols for Biological Evaluation

Once novel thienyl-pyrazole and thienyl-pyrimidine derivatives are synthesized, their biological activity must be assessed. Based on the known pharmacology of these scaffolds, we will focus on anticancer and antimicrobial assays.

Anticancer Activity: VEGFR-2 Inhibition Assay

Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[13][14] Many thiophene-containing compounds have been investigated as VEGFR-2 inhibitors.[13]

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase enzyme. The inhibition is typically quantified by measuring the remaining ATP concentration using a luminescence-based assay.[15]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound solution.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP concentration using the luminescence-based assay kit according to the manufacturer's instructions.[15]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

CompoundVEGFR-2 IC₅₀ (µM)
Positive Control (e.g., Sorafenib) Reported Value
Thienyl-Pyrazole Derivative 1 Experimental Value
Thienyl-Pyrimidine Derivative 1 Experimental Value
Antimicrobial Activity: Broth Microdilution Assay

Rationale: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown promising antibacterial and antifungal activities.[2][16]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.[17]

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[17]

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Positive Control (e.g., Ampicillin) Reported ValueReported Value
Thienyl-Pyrazole Derivative 1 Experimental ValueExperimental Value
Thienyl-Pyrimidine Derivative 1 Experimental ValueExperimental Value

Concluding Remarks for the Drug Development Professional

Methyl 5-Oxo-5-(2-thienyl)pentanoate is a strategically valuable, yet underexplored, building block in medicinal chemistry. The protocols outlined in this guide provide a clear pathway from the synthesis of this core scaffold to the creation and biological evaluation of novel heterocyclic derivatives. The inherent bioactivity of the thiophene nucleus, combined with the synthetic versatility of the β-keto ester, presents a compelling case for the inclusion of this compound in drug discovery programs targeting cancer and infectious diseases. The provided methodologies are robust and can be adapted for high-throughput synthesis and screening, paving the way for the identification of new lead compounds.

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  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • RSC Publishing. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. [Link]

  • ResearchGate. (2025). Method for synthesis of 2-amino-5-(2-thienylmethyl)thiazole. [Link]

  • RSC Publishing. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • MDPI. (n.d.). Topical Collection : Heterocycle Reactions. [Link]

  • MEDIFF. (n.d.). API Intermediates. [Link]

Sources

Derivatization of "Methyl 5-Oxo-5-(2-thienyl)pentanoate" for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Approach to SAR Library Generation for Biological Screening

Executive Summary

Methyl 5-Oxo-5-(2-thienyl)pentanoate (MOTP) is a high-value pharmacophore scaffold characterized by a thiophene ring (a classic phenyl bioisostere), a flexible propyl linker , and a reactive methyl ester . While often viewed merely as a synthetic intermediate, this application note outlines its utility as a divergent core for generating focused small-molecule libraries targeting Histone Deacetylases (HDACs) , Phosphodiesterases (PDEs) , and Kinases .

This guide details three validated derivatization protocols designed to maximize chemical diversity for Structure-Activity Relationship (SAR) screening.

Chemical Logic & Scaffold Analysis

The MOTP scaffold offers three distinct "Vectors of Reactivity" that allow researchers to probe different biological spaces without resynthesizing the core.

VectorFunctional GroupReactivity PotentialTarget Biological Class
A Methyl Ester (C-1)Amidation, Hydrolysis, HydroxaminolysisHDAC Inhibitors (Zinc binding), Lipase substrates
B Ketone (C-5)Reduction, Condensation, Grignard AdditionChiral GPCR ligands, Kinase inhibitors
C Thiophene (Ring)Electrophilic Substitution (C-H activation)Metabolic stability modulation (Bioisostere of Phenyl)
Visualizing the Derivatization Strategy

The following diagram illustrates the divergent synthesis pathways available from the MOTP core.

MOTP_Derivatization MOTP Methyl 5-Oxo-5-(2-thienyl)pentanoate (MOTP Scaffold) Zn_Bind Zinc Binding Domain (ZBG) Installation MOTP->Zn_Bind Cyclization Hydrazine Cyclocondensation MOTP->Cyclization Reduction Asymmetric Reduction MOTP->Reduction Hydroxamic Thiophene-HDAC Inhibitor (Hydroxamic Acid) Zn_Bind->Hydroxamic NH2OH / KOH Pyridazinone 6-(2-Thienyl)-4,5-dihydropyridazin-3(2H)-one (PDE/Cardio Targets) Cyclization->Pyridazinone N2H4·H2O / EtOH Alcohol Chiral Hydroxy Ester (GPCR/Metabolic Probes) Reduction->Alcohol NaBH4 or CBS Catalyst

Figure 1: Divergent synthesis map showing the transformation of MOTP into three distinct pharmacological classes.

Protocol A: Synthesis of Thiophene-Based HDAC Inhibitors

Target: Conversion of the methyl ester to a hydroxamic acid (Zinc-Binding Group). Rationale: Thiophene analogues of SAHA (Suberoylanilide hydroxamic acid) have shown improved potency and metabolic stability profiles compared to their phenyl counterparts due to the electron-rich nature of the thiophene ring [1, 5].

Materials
  • MOTP (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (5.0 eq)
    
  • Potassium Hydroxide (KOH) (10.0 eq)

  • Solvent: Methanol (Anhydrous)

Step-by-Step Methodology
  • Reagent Prep: Dissolve

    
     in methanol (5 mL/mmol). In a separate vessel, dissolve KOH in methanol.
    
  • Activation: Cool the KOH solution to 0°C. Add the hydroxylamine solution dropwise. A white precipitate (KCl) will form. Stir for 30 minutes.

  • Filtration: Filter the mixture to remove KCl. The filtrate contains free hydroxylamine base.

  • Reaction: Add MOTP (dissolved in minimal MeOH) to the filtrate. Stir at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The ester spot (

      
      ) should disappear; the hydroxamic acid spot will be lower (
      
      
      
      ) and stain red with
      
      
      .
  • Workup: Acidify carefully with 1N HCl to pH ~6. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from acetonitrile or purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).

Critical Quality Attribute (CQA): The final product must show a broad singlet at


 10.3–10.5 ppm in 

-NMR (DMSO-

), characteristic of the -NHOH proton.

Protocol B: Heterocycle Formation (Pyridazinones)

Target: Cyclization to 6-(2-thienyl)-4,5-dihydropyridazin-3(2H)-one. Rationale: 1,4-dicarbonyl systems (or 1,4-keto-esters like MOTP) react avidly with hydrazine. The resulting pyridazinone core is a "privileged structure" found in PDE3 inhibitors (e.g., Levosimendan analogs) and anti-inflammatory agents [2, 6].

Materials
  • MOTP (1.0 eq)

  • Hydrazine Hydrate (80% or 99%) (3.0 eq)

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (cat. 5 drops)

Step-by-Step Methodology
  • Setup: Dissolve MOTP in Ethanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Hydrazine Hydrate dropwise at RT. Add acetic acid catalyst.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Mechanism:[2][3] The hydrazine nitrogen attacks the ketone first (forming a hydrazone intermediate), followed by intramolecular nucleophilic attack on the ester carbonyl, releasing methanol.

  • Precipitation: Cool the reaction mixture to 0°C. The pyridazinone product often precipitates as a solid.

  • Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

  • Validation: Mass Spectrometry (ESI+) should show a mass of

    
    .
    

Biological Screening Workflow

Once the library is synthesized, proper handling is crucial for assay data integrity.

Screening Preparation Table
ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide)Grade: Cell Culture Tested, Sterile Filtered.
Stock Conc. 10 mMStore at -20°C. Avoid repeated freeze-thaw cycles.
Solubility Check Nephelometry or VisualThiophene derivatives can be lipophilic; ensure no precipitation upon dilution into aqueous media.
Control SAHA (Vorinostat)Positive control for HDAC assays.
Assay Logic Diagram

Assay_Workflow Library MOTP Derivative Library (Solid) Stock 10mM Stock Solution (100% DMSO) Library->Stock Dissolve Decision Solubility Check? Stock->Decision Dilution Intermediate Plate (100x Assay Conc.) Assay Biological Assay (Cell or Enzymatic) Dilution->Assay 1:100 Dilution (Final DMSO 1%) Decision->Stock Fail (Sonicate/Heat) Decision->Dilution Pass

Figure 2: Standardized workflow for transitioning chemical derivatives into biological screening plates.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Sotelo, E., et al. (2002). Pyridazines.[2] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry, 10(11), 3565-3572. Link

  • Massa, S., et al. (1990). Synthesis and pharmacological evaluation of some 6-(2-thienyl)-3(2H)-pyridazinones. Farmaco, 45(11), 1181-1191.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydroxamic acid and hydrazine protocols).
  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. Link

  • Asif, M. (2016). A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Heterocyclic Compounds like Pyridazine and its Derivatives. American Journal of Heterocyclic Chemistry, 2(1), 1-13.

Sources

Comprehensive Characterization Profile: Methyl 5-Oxo-5-(2-thienyl)pentanoate (MOTP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

Methyl 5-oxo-5-(2-thienyl)pentanoate (MOTP) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and thiophene-based conducting polymers. Its structure features a thiophene ring conjugated to a ketone, linked by a propyl chain to a methyl ester. Characterization requires rigorous differentiation from its regioisomer (3-thienyl) and quantification of potential hydrolysis byproducts (free acid).

Chemical Identity
ParameterDetail
IUPAC Name Methyl 5-oxo-5-(thiophen-2-yl)pentanoate
CAS Number 18760-47-9
Molecular Formula C₁₀H₁₂O₃S
Molecular Weight 212.27 g/mol
Physical State Viscous oil or low-melting solid (approx. 25-30°C)
Solubility Soluble in MeOH, ACN, DCM, EtOAc; Insoluble in Water
Structural Logic & Analytical Challenges

The molecule contains three distinct domains affecting analysis:

  • Thiophene Chromophore: Allows UV detection but requires separation from unreacted thiophene starting material.

  • Labile Ester: Susceptible to hydrolysis; pH control in LC solvents is critical.

  • Keto-Linker: Provides unique mass spectral fragmentation (alpha-cleavage).

Strategic Characterization Workflow

The following diagram outlines the logical flow for complete structural validation and purity assessment.

CharacterizationWorkflow cluster_Identity Structural Identity (Qualitative) cluster_Purity Purity & Assay (Quantitative) Sample Crude MOTP Sample NMR 1H / 13C NMR (Regioisomer Check) Sample->NMR FTIR FT-IR (Functional Groups) Sample->FTIR MS GC-MS (EI) (Fragmentation Pattern) Sample->MS HPLC RP-HPLC (UV) (Purity %) Sample->HPLC Decision Release for Synthesis NMR->Decision Confirm 2-Thienyl MS->Decision Confirm MW 212 HPLC->Decision >98% Purity Residue Residual Solvents (GC-HS)

Caption: Integrated workflow for MOTP characterization, prioritizing regio-specificity (NMR) and purity (HPLC).

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify MOTP purity and detect the primary impurity, 5-oxo-5-(2-thienyl)pentanoic acid (hydrolysis product).

Method Parameters
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Thiophene max) and 280 nm
Injection Vol 10 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Experimental Procedure
  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL Acetonitrile (1.0 mg/mL).

  • Sample Prep: Dissolve 10 mg Sample in 10 mL Acetonitrile. Filter through 0.22 µm PTFE filter.

  • System Suitability: Inject Standard 5 times. Requirement: RSD < 2.0% for area; Tailing Factor < 1.5.

  • Analysis: The MOTP peak typically elutes at ~12-14 min. The hydrolyzed acid impurity will elute earlier (more polar).

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The coupling constants of the thiophene ring protons distinguish the 2-substituted isomer from the 3-substituted isomer.

1H NMR Reference Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.72 dd (J=3.8, 1.1 Hz)1HThiophene H-3Deshielded by C=O; Diagnostic for 2-sub
7.63 dd (J=5.0, 1.1 Hz)1HThiophene H-5Adjacent to Sulfur
7.12 dd (J=5.0, 3.8 Hz)1HThiophene H-4Standard aromatic range
3.67 Singlet3H-OCH₃Methyl Ester
2.98 Triplet (J=7.2 Hz)2H-CH₂-C=OAlpha to Ketone
2.43 Triplet (J=7.2 Hz)2H-CH₂-COO-Alpha to Ester
2.05 Quintet (J=7.2 Hz)2H-CH₂-CH₂-CH₂-Central Methylene
Interpretation Logic
  • Regioisomer Check: If the substituent were at the 3-position, the thiophene proton signals would appear as a singlet (H-2) and two doublets (H-4, H-5). The presence of three distinct multiplets (dd) confirms the 2-substitution .

  • Stoichiometry: The integration ratio of the aromatic region (3H) to the methoxy singlet (3H) must be 1:1.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight and fragmentation fingerprint.

Method Parameters
  • Inlet Temp: 250°C

  • Source: Electron Impact (EI), 70 eV

  • Column: HP-5MS (30m x 0.25mm x 0.25µm)

  • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (5 min).

Fragmentation Analysis

The mass spectrum follows specific cleavage rules driven by the ketone and the thiophene ring.

MassSpecFragmentation Parent Molecular Ion [M]+ m/z 212 Frag1 Alpha Cleavage A [Thiophene-C≡O]+ m/z 111 (Base Peak) Parent->Frag1 Dominant Path Frag2 Alpha Cleavage B [M - OMe]+ m/z 181 Parent->Frag2 Minor Path Frag3 McLafferty-like Loss of C3H6O2 m/z ~111/112 Parent->Frag3 Rearrangement

Caption: Fragmentation pathway. The m/z 111 peak (2-thenoyl cation) is the diagnostic base peak.

Key Diagnostic Peaks:

  • m/z 212: Molecular Ion (M+).

  • m/z 181: Loss of methoxy group (-OCH₃).

  • m/z 111: [C₄H₃S-CO]⁺. This is the base peak . It confirms the thiophene ring is attached directly to the carbonyl.

  • m/z 39: Thiophene ring fragment (cyclopropenyl cation derivative).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10878643, Methyl 5-oxo-5-(thiophen-2-yl)pentanoate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for NMR interpretation rules applied in Section 4).

  • Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes. VII. Derivatives of 3-Thenoic Acid.[2][3][1][4][5][6] Journal of the American Chemical Society, 76(9), 2445–2447. (Foundational text on Thiophene acylation regioselectivity).

Sources

Synthesis of N-Substituted 5-(2-thienyl)pyrrolidin-2-ones via Reaction of Methyl 5-Oxo-5-(2-thienyl)pentanoate with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the reaction of Methyl 5-Oxo-5-(2-thienyl)pentanoate with various primary amines. The primary transformation discussed is a cyclocondensation reaction that yields N-substituted 5-(2-thienyl)pyrrolidin-2-ones, a class of γ-lactams with significant potential in medicinal chemistry and materials science. This document outlines the underlying reaction mechanism, offers a step-by-step experimental protocol, provides guidance on product characterization, and includes troubleshooting tips for common experimental challenges.

Introduction and Scientific Context

The γ-lactam (pyrrolidin-2-one) scaffold is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals. The synthesis of functionalized γ-lactams is therefore of considerable interest to the drug development community. The reaction of γ-ketoesters, such as Methyl 5-Oxo-5-(2-thienyl)pentanoate, with primary amines provides a direct and efficient route to these valuable heterocyclic compounds.

This application note details a robust methodology for this transformation, which leverages a tandem imine formation and intramolecular cyclization cascade. The thiophene moiety incorporated into the final product is a common bioisostere for a phenyl ring and is present in numerous approved drugs, making the resulting N-substituted 5-(2-thienyl)pyrrolidin-2-ones attractive targets for library synthesis and lead optimization programs.

Mechanistic Overview: A Tandem Pathway to γ-Lactams

The conversion of Methyl 5-Oxo-5-(2-thienyl)pentanoate to an N-substituted γ-lactam is a multi-step process that occurs in a single pot. The reaction proceeds through two key stages:

Stage 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine on the ketone carbonyl of the γ-ketoester. This is a classic carbonyl-amine condensation reaction. This step is often facilitated by mild acid catalysis, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. The initial addition forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine).

Stage 2: Intramolecular Cyclization (Lactamization) Following the formation of the imine, the nitrogen atom, now part of the molecular backbone, is perfectly positioned for an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step, a form of intramolecular aminolysis, is the rate-determining step in many cases. The tetrahedral intermediate formed then collapses, expelling the methoxy group as methanol and forming the stable five-membered lactam ring. This overall transformation can be considered a variant of the Paal-Knorr synthesis, which is more broadly known for synthesizing pyrroles from 1,4-dicarbonyl compounds.

Reaction_Mechanism Figure 1: Reaction Mechanism Start Methyl 5-Oxo-5-(2-thienyl)pentanoate + Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine Dehydration (-H2O) Tetrahedral Tetrahedral Intermediate (from cyclization) Imine->Tetrahedral Intramolecular Cyclization Product N-Substituted 5-(2-thienyl)pyrrolidin-2-one Tetrahedral->Product Elimination (-CH3OH)

Caption: Figure 1: Reaction Mechanism

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of N-substituted 5-(2-thienyl)pyrrolidin-2-ones. The protocol is designed to be a self-validating system, with clear checkpoints and characterization steps.

General Workflow

The overall experimental process is depicted in the workflow diagram below.

Experimental_Workflow Figure 2: Experimental Workflow Setup Reaction Setup (Flask, Stirrer, Reflux Condenser) Reagents Charge Reactants (Ketoester, Amine, Solvent, Catalyst) Setup->Reagents Reaction Heat to Reflux (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis

Caption: Figure 2: Experimental Workflow

Materials and Equipment
  • Reactants:

    • Methyl 5-Oxo-5-(2-thienyl)pentanoate

    • Primary Amine (e.g., benzylamine, aniline, n-butylamine)

    • Toluene (or other suitable high-boiling solvent like xylene)

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (catalyst)

  • Workup Reagents:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Ethyl acetate (or other suitable extraction solvent)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Dean-Stark apparatus (optional, but recommended for efficient water removal)

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup (silica gel)

Step-by-Step Synthesis Protocol (Example: N-benzyl-5-(2-thienyl)pyrrolidin-2-one)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (a Dean-Stark trap is recommended), add Methyl 5-Oxo-5-(2-thienyl)pentanoate (1.0 eq, e.g., 2.12 g, 10 mmol).

  • Charging Reagents: Add toluene (50 mL), followed by benzylamine (1.1 eq, 1.18 g, 11 mmol). Finally, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq, 95 mg, 0.5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene). The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS. The

Troubleshooting & Optimization

Technical Support Guide: Optimizing Reaction Conditions for Methyl 5-Oxo-5-(2-thienyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

You are attempting to synthesize Methyl 5-oxo-5-(2-thienyl)pentanoate . This molecule contains a thiophene ring acylated at the C2 position with a glutaric acid derivative, terminated as a methyl ester.[1]

The Central Challenge: Thiophene is highly reactive toward electrophilic aromatic substitution (EAS), significantly more so than benzene.[1] This high reactivity leads to two primary failure modes:

  • Polymerization/Tarring: In the presence of strong Lewis acids (

    
    ), thiophene can polymerize, creating a dark, intractable "tar" before acylation occurs.
    
  • Regioselectivity: While C2 (alpha) is favored, higher temperatures or steric crowding can promote C3 (beta) acylation or poly-acylation.[1]

Recommended Strategy: While direct acylation using methyl 4-chloro-4-oxobutyrate is theoretically possible, it often suffers from yield loss due to the interaction between the Lewis acid and the ester moiety.[1] We recommend a robust Two-Step Protocol for maximum purity and reproducibility.

Decision Matrix: Synthetic Pathway Selection

SynthesisPath Start Target: Methyl 5-oxo-5-(2-thienyl)pentanoate Choice Choose Strategy Start->Choice RouteA Route A: Direct Acylation (High Risk / Fast) Choice->RouteA Speed Priority RouteB Route B: Stepwise Synthesis (High Reliability / Scalable) Choice->RouteB Purity Priority ReagentsA Reagents: Thiophene + Methyl 4-chloro-4-oxobutyrate RouteA->ReagentsA ReagentsB Step 1: Thiophene + Glutaric Anhydride Step 2: MeOH / H+ RouteB->ReagentsB RiskA Risk: Ester hydrolysis, AlCl3 complexation, low yield ReagentsA->RiskA BenefitB Benefit: Clean conversion, Easy purification of Acid intermediate ReagentsB->BenefitB

Figure 1: Strategic decision tree for selecting the optimal synthetic route. Route B is the industry standard for minimizing side reactions.

Detailed Technical Protocols

Protocol A: The "Gold Standard" Two-Step Synthesis (Recommended)[1]

This route avoids the complexation of Aluminum Chloride (


) with the ester group, which often requires excess catalyst and complicates the quench.[1]
Step 1: Friedel-Crafts Acylation

Reaction: Thiophene + Glutaric Anhydride


 5-Oxo-5-(2-thienyl)pentanoic acid[1]
  • Preparation: In a flame-dried 3-neck flask under

    
    , suspend 1.1 eq of anhydrous 
    
    
    
    in dry Dichloromethane (DCM) or Nitrobenzene.
  • Acylating Agent: Add 1.0 eq of Glutaric Anhydride portion-wise at

    
    . Stir for 30 mins until the complex forms.
    
  • Substrate Addition (Critical): Cool to -5°C to 0°C . Add 1.0 eq of Thiophene (diluted in DCM) dropwise over 45-60 minutes.

    • Why? Rapid addition causes localized heating, leading to polymerization (tar).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/HPLC.

  • Quench: Pour mixture onto crushed ice/HCl. Extract with DCM.[1][2] Wash with water.[1][3][4][5]

  • Purification: The intermediate acid can be purified by extracting into aqueous

    
    , washing the organic layer (removes neutral impurities/poly-thiophene), and then re-acidifying the aqueous layer to precipitate the Keto-Acid.[1]
    
Step 2: Fischer Esterification

Reaction: Keto-Acid + MeOH


 Target Methyl Ester[1]
  • Dissolve the purified Keto-Acid in Methanol (excess, acts as solvent) .

  • Add catalytic conc.[1]

    
      (approx 0.1 eq).[1]
    
  • Reflux for 4–6 hours.

  • Concentrate MeOH, dilute with EtOAc, wash with

    
     to remove unreacted acid.[1]
    
  • Dry and concentrate to yield Methyl 5-oxo-5-(2-thienyl)pentanoate .

Protocol B: Direct Acylation (Alternative)[1]

If you must use Methyl 4-chloro-4-oxobutyrate (Methyl glutaryl chloride), you must modify the catalyst.[1]

  • Catalyst: Switch from

    
     to 
    
    
    
    (Stannic Chloride)
    .
  • Reasoning:

    
     is a milder Lewis acid.[1] It is strong enough to activate the acyl chloride but less likely to coordinate tightly with the ester oxygen or cause thiophene polymerization.[1]
    
  • Conditions: Perform in DCM at

    
    .[1][2] Use 1.0 eq Thiophene, 1.1 eq Acid Chloride, 1.1 eq 
    
    
    
    .[1]

Troubleshooting & Optimization Guide

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Polymerization of Thiophene.[1][6] Thiophene is acid-sensitive.[1] In the presence of strong Lewis acids (


) and trace moisture, it undergoes cationic polymerization.[1]

Corrective Actions:

Variable Optimization Mechanism

| Addition Order | Reverse Addition | Add Thiophene to the Acylating Complex. Never add


 to neat Thiophene.[1] |
| Temperature  | Keep < 5°C  | High temps (

) favor polymerization over acylation.[1] | | Solvent | Use Nitrobenzene | If DCM fails, Nitrobenzene complexes with

, moderating its activity (though it is harder to remove).[1] |
Issue 2: "I am seeing significant 3-isomer (beta-acylation)."

Diagnosis: Loss of Regiocontrol.[1][2] Thiophene naturally directs to the 2-position (


).[1] The 2-position cation intermediate is stabilized by 3 resonance structures, whereas the 3-position has only 2.[1][2][7] However, thermodynamic control or steric bulk can shift this.[1]

Corrective Actions:

  • Lower Temperature: Ensure the reaction stays at

    
    .
    
  • Solvent Polarity: Use a non-polar solvent (DCM) rather than Nitrobenzene if regioselectivity is the only issue (Nitrobenzene can sometimes reduce selectivity due to higher reaction temps if heated).[1]

Issue 3: "Low yield of the ester (in Direct Route)."

Diagnosis: Catalyst Sequestration.[1] The oxygen atoms in the methyl ester moiety of your reagent (Methyl 4-chloro-4-oxobutyrate) can donate electrons to the Lewis Acid (


), forming a stable complex that deactivates the catalyst.

Corrective Actions:

  • Increase Catalyst: Use 2.2 equivalents of

    
     (1 eq for the reaction, 1 eq to saturate the ester).
    
  • Switch Method: Revert to Protocol A (Two-Step) . This is almost always the solution for yield issues in keto-ester synthesis.[1]

Mechanism & Pathway Visualization[1]

Understanding the resonance stabilization explains the regioselectivity.[1][2][7]

ReactionMechanism Thiophene Thiophene Intermediate2 Sigma Complex (Attack at C2) 3 Resonance Structures (Kinetically Favored) Thiophene->Intermediate2 Fast (0°C) Intermediate3 Sigma Complex (Attack at C3) 2 Resonance Structures (Unfavored) Thiophene->Intermediate3 Slow / High Temp Electrophile Acylium Ion (from Glutaric Anhydride) Electrophile->Intermediate2 Electrophile->Intermediate3 Product Target: 2-Acyl Thiophene Intermediate2->Product -H+

Figure 2: Mechanistic basis for regioselectivity.[1] Attack at C2 is favored due to superior resonance stabilization of the intermediate.

Frequently Asked Questions (FAQs)

Q: Can I use Zinc Chloride (


) instead of 

?
A:

is generally too weak for the acylation of thiophene with anhydrides or esters.[1] It requires high temperatures which promotes polymerization.[1]

is the preferred "mild" alternative, or Iodine (

) in catalytic amounts for specific activated substrates, though

remains the industrial workhorse.

Q: How do I remove the unreacted Thiophene? A: Thiophene has a low boiling point (


).[1] It can be removed by rotary evaporation if the reaction is run in DCM.[1] If run in Nitrobenzene, high-vacuum distillation is required.[1] However, if you use Protocol A (Step 1) , the extraction of the acid intermediate into 

automatically separates the product from neutral unreacted thiophene.

Q: The literature mentions "C25 Zeolite" catalysts.[1][8] Should I use them? A: Zeolites offer a "green" solvent-free alternative and are excellent for suppressing polymerization.[1] However, they often require specific activation and high temperatures (


).[1] For laboratory-scale synthesis (<50g), liquid-phase 

or

is more reliable and faster to set up.[1]

References

  • Classic Friedel-Crafts on Thiophene

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (General procedures for acylation of heterocycles).

  • Regioselectivity Mechanisms

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Explains the C2 vs C3 resonance stabilization).

  • Acylation with Glutaric Anhydride

    • Organic Syntheses, Coll.[1] Vol. 2, p. 8 (1943); Vol. 12, p. 8 (1932).[1] (Describes the analogous synthesis of

      
      -keto acids via Friedel-Crafts).
      
  • Catalyst Optimiz

    
     vs 
    
    
    
    ):
    • Belen'kii, L. I. (1990).[1] Chemistry of Organosulfur Compounds. Ellis Horwood.[1] (Detailed discussion on Lewis acid choice for thiophene derivatives).

  • Direct Acylation Protocols

    • BenchChem Application Notes.[1][2] Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (General reference for protocol adaptation).

Sources

"Methyl 5-Oxo-5-(2-thienyl)pentanoate" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Methyl 5-Oxo-5-(2-thienyl)pentanoate

  • Compound: Methyl 5-Oxo-5-(2-thienyl)pentanoate[1]

  • CAS: 18760-47-9[1]

  • Classification: Thiophene-derived Keto-ester

  • Primary Application: Intermediate in the synthesis of biotin analogs and 5-lipoxygenase inhibitors (e.g., Zileuton derivatives).

Introduction: The Stability Paradox

As Senior Application Scientists, we often see researchers treat Methyl 5-Oxo-5-(2-thienyl)pentanoate (MOTP) as a standard inert intermediate. This is a critical error. While the internal ketone is relatively robust, the molecule possesses two "soft spots" that degrade rapidy in solution under specific conditions:

  • The Thiophene Ring: Electron-rich and highly susceptible to photo-oxidative degradation (S-oxidation).

  • The Methyl Ester: Prone to hydrolysis (in water) and transesterification (in alcohols).

This guide replaces generic handling advice with causal troubleshooting based on the specific reactivity of the thiophene-keto-ester scaffold.

Module 1: Hydrolytic Instability (The "Disappearing" Ester)

The Issue: You observe a gradual shift in HPLC retention time (usually to an earlier eluting peak) or a drop in pH in aqueous/organic mixtures.

The Mechanism: The methyl ester at the C-1 position is susceptible to hydrolysis, converting MOTP into 5-Oxo-5-(2-thienyl)pentanoic acid . This reaction is autocatalytic; as the acid forms, the pH drops, accelerating further hydrolysis.

Troubleshooting Protocol:

ObservationDiagnosisImmediate Action
New Peak (Earlier RT) Hydrolysis to free acidCheck pH. If acidic, neutralize immediately. Switch to anhydrous solvents.
Precipitation Solubility limit of free acidThe free acid is less soluble in non-polar solvents than the ester. Filter and re-analyze solid.

Preventative Workflow:

  • Solvent Choice: Avoid storing stock solutions in DMSO/Water mixtures. Use anhydrous DMSO or Acetonitrile.

  • Water Scavenging: Add activated 3Å molecular sieves to stock solutions stored for >24 hours.

Module 2: Photochemical & Oxidative Degradation

The Issue: The solution turns yellow or brown over time, even when stored at 4°C. LC-MS shows "M+16" or "M+32" adducts.

The Mechanism: The thiophene ring is an electron-rich heterocycle.[2] Upon exposure to UV/Visible light (especially in the presence of dissolved oxygen), it undergoes Singlet Oxygen (


) sensitization . This leads to [2+4] cycloaddition of oxygen across the thiophene ring, followed by ring opening or polymerization.

Visualizing the Degradation Pathway:

MOTP_Degradation MOTP Methyl 5-Oxo-5-(2-thienyl)pentanoate (Intact) Acid 5-Oxo-5-(2-thienyl)pentanoic Acid (Hydrolysis Product) MOTP->Acid + H2O / H+ Sulfoxide Thiophene S-Oxide / Ring Opening (Photo-oxidation Product) MOTP->Sulfoxide + hν / O2 EthylEster Ethyl 5-Oxo-5-(2-thienyl)pentanoate (Transesterification) MOTP->EthylEster + EtOH / Cat.

Figure 1: Primary degradation pathways of MOTP in solution. Note that oxidation destroys the aromatic core, while hydrolysis/transesterification modifies the tail.

Corrective Protocol:

  • Amber Glass is Mandatory: Never store clear vials on the bench.

  • Degassing: Sparge buffers with Argon/Nitrogen for 15 minutes before dissolving MOTP.

  • Antioxidants: For long-term storage in solution, add 0.1% BHT (Butylated hydroxytoluene) if the downstream application permits.

Module 3: The "Solvent Trap" (Transesterification)

The Issue: LC-MS analysis shows a mass shift of +14 Da (if using Ethanol) or +42 Da (if using Isopropanol). The purity looks fine by UV, but the mass is wrong.

The Mechanism: In alcoholic solvents (ROH), methyl esters undergo transesterification . This is often catalyzed by trace acids or bases present in the glass surface or the sample itself.

  • Reaction:

    
    
    

Solvent Compatibility Matrix:

SolventCompatibilityRisk LevelNotes
Methanol High LowNative solvent. No mass shift occurs (degenerate exchange).
Ethanol Zero Critical Rapid conversion to Ethyl ester. Avoid completely.
DMSO MediumLowGood solubility, but hygroscopic (induces hydrolysis).
DCM/CH2Cl2 High LowExcellent for short-term handling. Evaporate quickly.
Acetonitrile High LowBest choice for HPLC/LC-MS stock solutions.

FAQ: Rapid Response

Q: Can I autoclave a solution of MOTP? A: Absolutely not. The combination of high heat (121°C) and moisture will hydrolyze the ester completely to the carboxylic acid and potentially decarboxylate the keto-acid moiety. Sterilize via 0.22 µm filtration (PTFE or Nylon filter).

Q: I see a small peak at M+14 in my LC-MS. Is this an impurity? A: If you dissolved the sample in Ethanol, it is an artifact (Ethyl ester). If you are in Methanol/Acetonitrile, it may be a homolog impurity from the synthesis (Friedel-Crafts acylation using impure glutaric anhydride derivatives).

Q: How do I remove the yellow color (oxidation products)? A: If the degradation is minor (<5%), pass the solution through a small plug of neutral alumina . The polar oxidation products (sulfoxides/sulfones) adhere to the alumina, while the thiophene ester elutes.

References

  • Thiophene Photostability: M.D.P.I. "Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach." Available at: [Link][3][4]

  • Ester Hydrolysis Kinetics: National Institutes of Health (PMC). "Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation." (Analogous keto-ester stability data). Available at: [Link]

  • Transesterification Mechanisms: Organic Chemistry Portal. "Ester synthesis by transesterification."[5][6][7][8] Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 5-Oxo-5-(2-thienyl)pentanoate" (CAS 18760-47-9).[1] This guide is designed for researchers and drug development professionals to navigate the common and complex challenges associated with purifying this keto-ester intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles, enabling you to troubleshoot effectively and achieve the desired purity for your critical applications.

This molecule is typically synthesized via a Friedel-Crafts acylation of thiophene with a derivative of glutaric acid, such as methyl 4-(chloroformyl)butanoate.[2][3] While this reaction is powerful, it often yields a crude product contaminated with starting materials, catalyst residues, and reaction byproducts. This guide provides a systematic approach to purification.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of Methyl 5-Oxo-5-(2-thienyl)pentanoate in a direct question-and-answer format.

Q1: My crude product is a dark, viscous oil. After a standard aqueous workup, the purity is still below 85%. What are the likely impurities?

A1: This is a very common scenario. The dark color and low purity point to several potential contaminants stemming from the Friedel-Crafts acylation reaction.

  • Unreacted Starting Materials: Residual thiophene and the acylating agent are common.

  • Catalyst Residues: If you used a Lewis acid like AlCl₃, incomplete quenching can leave aluminum salts that complicate purification and may contribute to product degradation.[4]

  • Positional Isomers: While Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position, a small amount of the 3-acyl isomer can form. This isomer will have a very similar polarity to your desired product, making separation challenging.[2]

  • Polysubstituted Byproducts: Di-acylation of the thiophene ring can occur, leading to higher molecular weight impurities.

  • Polymeric Material: Lewis acids can sometimes promote polymerization of thiophene, resulting in tar-like substances that are difficult to remove.

Q2: I attempted to purify the compound using flash column chromatography on silica gel, but my recovery is very low, and I see new spots on my TLC plate. What happened?

A2: This strongly suggests your compound is unstable on standard silica gel. The issue is twofold:

  • Acidity of Silica Gel: Silica gel is inherently acidic and can act as a catalyst for decomposition, especially for compounds with sensitive functional groups like ketones and esters. It can promote side reactions or irreversible adsorption of your product onto the column.[5]

  • Keto-Enol Tautomerism: The ketone moiety can tautomerize to its enol form. The acidic surface of the silica can catalyze this process, and the different forms may interact with the silica differently, leading to streaking on TLC and poor separation on the column.

Solution: Deactivate the silica gel. Before preparing your column slurry, treat the silica gel with a 1-2% solution of triethylamine in your chosen solvent system, then flush with the pure solvent system. This neutralizes the acidic sites and significantly improves recovery for sensitive compounds. Alternatively, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[5]

Q3: My product co-elutes with an impurity during column chromatography. How can I improve the separation?

A3: This is a classic chromatography challenge. The key is to increase the difference in affinity (ΔRf) between your product and the impurity for the stationary phase.

  • Optimize the Solvent System: Your primary tool is the mobile phase. If you are using a standard ethyl acetate/hexane system, try incorporating a small percentage of a different solvent to change the selectivity. For example:

    • Adding dichloromethane can help separate compounds with different abilities to engage in dipole-dipole interactions.

    • Adding a trace amount of methanol or isopropanol can disrupt hydrogen bonding interactions with the silica.

  • Change the Stationary Phase: If optimizing the mobile phase fails, the impurity may have a polarity too similar to your product for silica to resolve. Switching to a different stationary phase, such as alumina or a reverse-phase C18 silica, is a powerful alternative.

  • Consider a Chemical Approach: If the impurity is a minor positional isomer or a structurally related ketone, separation by chromatography can be nearly impossible. In such cases, you might consider purifying via a derivative. For instance, a bisulfite adduct can be selectively formed with the ketone, extracted into an aqueous layer, and then regenerated.[6][7]

Q4: I don't have access to automated chromatography. Can I purify this compound by distillation?

A4: Yes, vacuum distillation is a highly viable and scalable method for purifying methyl esters.[8][9] Since Methyl 5-Oxo-5-(2-thienyl)pentanoate is likely a high-boiling liquid, distillation must be performed under reduced pressure (vacuum) to prevent thermal decomposition at atmospheric pressure. This method is excellent for separating your product from non-volatile impurities like polymers and salts, as well as from more volatile starting materials.

Q5: My product is a pale yellow oil that refuses to crystallize, even at low temperatures. How can I obtain a solid?

A5: It is possible that the pure compound is an oil or a very low-melting solid at room temperature. However, persistent impurities are the most common reason for failure to crystallize.

  • First, Purify by Another Method: The most reliable way to induce crystallization is to increase the purity. Purify the oil by flash column chromatography or vacuum distillation first. Often, the highly pure material will crystallize spontaneously or with minimal inducement.

  • Solvent Selection: If you have a highly pure oil, try dissolving it in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or diethyl ether) and then slowly adding a non-polar "anti-solvent" (e.g., hexane or pentane) until the solution becomes faintly cloudy. Warming slightly to clarify and then cooling slowly can promote crystal growth.[10]

  • Physical Inducement: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed crystal" of the pure compound if you have one.

Section 2: Optimized Purification Protocols

As a Senior Application Scientist, I advocate for a multi-step purification strategy. The following protocols are designed to be used sequentially or as standalone methods depending on your crude product's nature.

Safety First

Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all reagents before use. Keto-esters may cause skin and eye irritation.[11][12]

Protocol 1: High-Performance Flash Column Chromatography

This is the most versatile method for removing a wide range of impurities.

Methodology:

  • TLC Analysis & Solvent System Selection:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica TLC plate and develop it in various ratios of ethyl acetate (EtOAc) and hexane.

    • The ideal solvent system will give your product an Rf value of 0.25-0.35 . This provides the best balance between separation and elution time.

  • Column Preparation (Deactivation Recommended):

    • For a 1 g scale, select a 40 g silica gel cartridge or a glass column of ~4 cm diameter.

    • Prepare a slurry of silica gel in the chosen mobile phase. To deactivate, add triethylamine to the solvent to a final concentration of 1% (v/v), mix with the silica, and then flush the packed column with several column volumes of the mobile phase without the amine.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane.

    • In a separate flask, add ~2-3 g of silica gel and your dissolved product.

    • Remove the solvent under reduced pressure (rotovap) to obtain a dry, free-flowing powder. This "dry loading" method results in much sharper bands and better separation than loading a liquid sample.

  • Elution and Fraction Collection:

    • Carefully add the dry-loaded silica to the top of the prepared column.

    • Begin elution with the selected solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor the elution by TLC. Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Vacuum Distillation

Ideal for larger scales (>5 g) or as a secondary purification step to remove non-volatile contaminants.

Methodology:

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease on all joints.

    • Use a heating mantle with a magnetic stirrer for uniform heating.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Charge the distillation flask with the crude or semi-purified oil.

    • Begin stirring and slowly apply vacuum. Observe for any initial bubbling from residual volatile solvents.

    • Once a stable vacuum is achieved, gradually increase the temperature of the heating mantle.

    • Collect any low-boiling fractions (foreruns), which may contain residual starting materials.

    • Increase the temperature until the main product fraction begins to distill. Collect this fraction in a separate, pre-weighed receiving flask. The distillation temperature will depend on the vacuum level.

    • Stop the distillation when the temperature rises again or when only a dark, tarry residue remains in the distillation flask.

  • Post-Distillation:

    • Allow the apparatus to cool completely before slowly releasing the vacuum to prevent bumping of hot oil.

    • Weigh the collected pure fraction and characterize it by NMR or other analytical techniques.

Section 3: Data Summary and Workflow Visualization
Table 1: Comparison of Purification Techniques
TechniquePrimary ApplicationExpected PurityAdvantagesDisadvantages
Flash Chromatography Removal of impurities with different polarities (e.g., isomers, byproducts).>98%High resolution; applicable to a wide range of compounds.Can be slow; potential for product decomposition on silica.[5]
Vacuum Distillation Removal of non-volatile or highly volatile impurities.>97%Highly scalable; excellent for removing polymers and salts.Requires thermal stability; not effective for separating isomers.[13]
Recrystallization Final polishing of a solid product to achieve analytical purity.>99%Yields highly pure, crystalline material; cost-effective.Not suitable for oils; some product loss in the mother liquor.
Bisulfite Extraction Selective removal of ketone/aldehyde impurities.N/A (Separation)Highly selective for carbonyls; avoids chromatography.[7]Requires an additional regeneration step; may not be quantitative.
Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying the crude product.

cluster_start Start cluster_main Primary Purification cluster_end Result Crude Crude Product (Post-Workup) Chromo Flash Column Chromatography Crude->Chromo Complex mixture or thermal instability Distill Vacuum Distillation Crude->Distill Large scale or non-volatile impurities Pure Pure Product (>98%) Chromo->Pure Distill->Pure TLC 1. TLC Analysis (Find Rf ≈ 0.3) Slurry 2. Prepare Column (Deactivate Silica) TLC->Slurry Load 3. Dry Load Sample Slurry->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine & Evaporate Analyze->Combine Pool pure fractions Final Pure Product Combine->Final

Sources

Technical Support Center: Reaction Monitoring of Methyl 5-Oxo-5-(2-thienyl)pentanoate by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for monitoring the synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate using Thin-Layer Chromatography (TLC). Here, we address common challenges and frequently asked questions to ensure accurate and efficient reaction monitoring.

Troubleshooting Guide

This section addresses specific problems you may encounter during your TLC analysis.

Question: Why am I not seeing any spots on my TLC plate, even under UV light and after staining?

Answer:

This can be a frustrating issue, but it's often solvable by systematically checking a few key factors:

  • Insufficient Concentration: The most common reason for not seeing spots is that the sample is too dilute. To rectify this, try concentrating your reaction mixture before spotting it on the TLC plate.

  • Improper Spotting Technique: Ensure that you are correctly applying the sample to the plate. The capillary tube should be gently touched to the silica gel, allowing the solvent to absorb without disturbing the surface. Make sure the spot is small and concentrated, ideally 1-2 mm in diameter[1][2].

  • Volatility of the Compound: If your compound is volatile, it may evaporate from the TLC plate before or during development, especially if heat is used for visualization. In such cases, minimize the time between spotting, developing, and visualizing the plate.

  • Inappropriate Visualization Method: While Methyl 5-Oxo-5-(2-thienyl)pentanoate contains a UV-active thiophene ring, the concentration might be too low for UV visualization alone. Furthermore, not all staining agents react with every functional group. For keto-esters, a potassium permanganate or a p-anisaldehyde stain is generally effective. If one stain doesn't work, try another from the recommended list.

  • Reaction Failure: It's also possible that the reaction has not proceeded as expected, and there is no product to detect. Always run a standard of your starting material alongside your reaction mixture to confirm that the starting material is being consumed.

Question: My spots are streaking or "tailing" up the TLC plate. How can I fix this?

Answer:

Streaking is a common problem in TLC and can obscure the separation of compounds. Here are the primary causes and their solutions:

  • Sample Overloading: The most frequent cause of streaking is applying too much sample to the plate.[3][4] This saturates the stationary phase, leading to a continuous "streak" rather than a distinct spot. To resolve this, dilute your sample and re-spot a smaller amount on the plate.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel (a polar stationary phase), causing them to streak. While Methyl 5-Oxo-5-(2-thienyl)pentanoate is of moderate polarity, impurities or byproducts could be highly polar. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your developing solvent can help to mitigate this effect by competing for binding sites on the silica.

  • Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before spotting it on the plate.

  • Acidic or Basic Nature of the Compound: Although not expected for this specific molecule, compounds with strongly acidic or basic groups can streak on silica gel.[3][4] Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or ammonia for basic compounds, can improve spot shape.

Question: The spots for my starting material and product are not separating well. What should I do?

Answer:

Poor separation is a common challenge that can be addressed by modifying the mobile phase (solvent system). The goal is to find a solvent system that provides a good separation of your starting materials and product, ideally with Rf values between 0.2 and 0.7.[5]

  • Adjusting Solvent Polarity: The separation of compounds on a TLC plate is governed by their relative polarities and their interactions with the stationary and mobile phases. If your spots are too close together, you need to adjust the polarity of your solvent system.

    • If the Rf values are too high (spots are near the solvent front): Your mobile phase is too polar. Decrease its polarity by increasing the proportion of the nonpolar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).

    • If the Rf values are too low (spots are near the baseline): Your mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

  • Trying a Different Solvent System: If adjusting the ratio of your current solvent system doesn't provide adequate separation, you may need to try a different combination of solvents.[5][6] For a keto-ester like Methyl 5-Oxo-5-(2-thienyl)pentanoate, a good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

Question: The Rf values for my spots are inconsistent between different TLC runs. Why is this happening?

Answer:

The Retention Factor (Rf) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and should be a constant for a given compound under specific conditions.[7][8] If you are observing inconsistent Rf values, consider the following factors:

  • Chamber Saturation: An unsaturated TLC chamber can lead to inconsistent results. The solvent evaporates from the surface of the plate as it runs, which changes the composition of the mobile phase and affects the Rf values. To ensure a saturated atmosphere, line the inside of your developing chamber with filter paper soaked in the mobile phase and allow it to equilibrate for a few minutes before placing your plate inside.

  • Changes in Solvent Composition: Even small changes in the composition of your mobile phase can lead to different Rf values. Always use freshly prepared solvent systems and measure the components accurately.

  • Temperature Fluctuations: Temperature can affect solvent viscosity and vapor pressure, which in turn can influence Rf values. Try to run your TLC plates at a consistent temperature.

  • Plate Variability: While less common with commercially prepared plates, variations in the thickness of the silica gel layer can lead to inconsistent results.

Frequently Asked Questions (FAQs)

What is the ideal solvent system for monitoring the synthesis of Methyl 5-Oxo-5-(2-thienyl)pentanoate?

The ideal solvent system will depend on the specific starting materials used in your synthesis. However, for a moderately polar compound like a keto-ester, a good starting point is a mixture of a nonpolar and a polar solvent.[5][9] A systematic approach to finding the best solvent system is to start with a nonpolar system and gradually increase the polarity.

Solvent System (v/v)Expected Result
100% HexaneAll spots will likely remain at the baseline.
9:1 Hexane:Ethyl AcetateSpots may start to move off the baseline.
7:3 Hexane:Ethyl AcetateGood starting point for separation.
1:1 Hexane:Ethyl AcetateMay provide good separation or move spots too far up.
100% Ethyl AcetateAll spots will likely be near the solvent front.

How can I visualize the spots on the TLC plate?

Since Methyl 5-Oxo-5-(2-thienyl)pentanoate has a thiophene ring, it should be visible under short-wave (254 nm) UV light.[10][11] However, for more sensitive detection and to visualize non-UV active starting materials or byproducts, a chemical stain is recommended.

Visualization MethodProcedureCompounds Visualized
UV Light (254 nm) Shine a UV lamp on the dried TLC plate.Aromatic and conjugated compounds will appear as dark spots.[10]
Potassium Permanganate (KMnO₄) Stain Dip the plate in the stain and gently heat with a heat gun.Compounds with oxidizable functional groups (alkenes, alkynes, alcohols, aldehydes) will appear as yellow/brown spots on a purple background.[1]
p-Anisaldehyde Stain Dip the plate in the stain and heat with a heat gun.Aldehydes, ketones, and alcohols will appear as colored spots (often pink, purple, or blue).[10][12]
Iodine Chamber Place the dried plate in a chamber with iodine crystals.Aromatic compounds and some unsaturated compounds will appear as brown spots.[13]

What do the Rf values tell me about my reaction?

The Retention Factor (Rf) is a measure of how far a compound travels up the TLC plate relative to the solvent front.[7] In general, less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have a stronger affinity for the silica gel and have lower Rf values.[14] By comparing the Rf values of the spots in your reaction mixture to those of your starting materials, you can monitor the progress of your reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Experimental Protocols

Protocol for Preparing and Developing a TLC Plate

  • Preparation of the TLC Plate: With a pencil, gently draw a light line across a TLC plate approximately 1 cm from the bottom. This is your baseline. Mark small, evenly spaced ticks on this line where you will spot your samples.

  • Spotting the Plate: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, gently touch the tip to the solution to draw up a small amount. Carefully and briefly touch the capillary tube to the corresponding tick mark on the baseline of the TLC plate. Allow the solvent to evaporate completely. Aim for a spot size of 1-2 mm in diameter.[1][2] It is good practice to spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same spot) to aid in identification.

  • Preparing the Developing Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate for 5-10 minutes.

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the level of the solvent. Close the chamber and allow the solvent to travel up the plate by capillary action.

  • Completing the Run: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Protocol for Visualizing a TLC Plate

  • UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). Circle any dark spots with a pencil.

  • Staining:

    • Dipping: Using forceps, quickly dip the TLC plate into a jar containing your chosen staining solution.

    • Heating: Remove the plate and wipe off any excess stain from the back with a paper towel. Gently warm the plate with a heat gun until colored spots appear. Be careful not to overheat the plate, as this can char the spots.

Diagrams

TLC_Troubleshooting_Workflow start TLC Analysis Issue no_spots No Spots Observed start->no_spots streaking Spots are Streaking start->streaking poor_separation Poor Separation start->poor_separation conc Increase Sample Concentration no_spots->conc Is sample concentrated? dilute Dilute Sample streaking->dilute Is sample overloaded? polarity Adjust Solvent Polarity poor_separation->polarity Are Rf values optimal? spotting Check Spotting Technique conc->spotting stain Try a Different Stain spotting->stain reaction Check Reaction Progress stain->reaction modifier Add Modifier to Solvent dilute->modifier dissolve Ensure Complete Dissolution modifier->dissolve new_solvent Try a New Solvent System polarity->new_solvent

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Validation & Comparative

High-Resolution NMR Validation of Methyl 5-Oxo-5-(2-thienyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 5-oxo-5-(2-thienyl)pentanoate (CAS: 6026-86-4) is a critical pharmacophore intermediate, frequently utilized in the synthesis of histone deacetylase (HDAC) inhibitors and 5-lipoxygenase inhibitors (e.g., Zileuton derivatives).

In synthetic workflows—typically involving the Friedel-Crafts acylation of thiophene with glutaric derivatives—the primary quality risk is regioselectivity . While the 2-position of thiophene is kinetically favored, thermodynamic conditions or catalyst variance can lead to significant formation of the 3-thienyl isomer . Furthermore, ester hydrolysis to the free acid is a common degradation pathway.

This guide provides a definitive NMR validation protocol to distinguish the target 2-substituted structure from its 3-substituted isomer and hydrolysis byproducts , replacing generic "standard spectra" with a causal, self-validating analytical framework.

Structural Analysis & Validation Logic

To validate the structure, we must confirm two distinct connectivity zones: the Thiophene Regiochemistry (Zone A) and the Aliphatic Linker Integrity (Zone B).

The Validation Logic Diagram

The following diagram illustrates the decision tree for confirming structural identity, distinguishing it from common impurities.

ValidationLogic Start Crude Product ZoneA Zone A: Thiophene Ring (Regiochemistry) Start->ZoneA ZoneB Zone B: Aliphatic Chain (Functional Groups) Start->ZoneB Check1 Coupling Constants (J) Check H3-H4-H5 ZoneA->Check1 Check2 Chemical Shift (δ) Check OMe vs OH ZoneB->Check2 Result_Target CONFIRMED: 2-Thienyl Ester Check1->Result_Target J(3,4)=3.8Hz J(4,5)=5.0Hz Result_Iso REJECT: 3-Thienyl Isomer Check1->Result_Iso J(2,5) present Distinct Pattern Check2->Result_Target Singlet ~3.6 ppm Result_Acid REJECT: Free Acid Check2->Result_Acid No Singlet Broad OH >10ppm

Caption: Logical flow for distinguishing the target molecule from its primary regioisomer and hydrolysis degradant.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this validation.
    
    
    provides sharper resolution of the thiophene coupling constants (
    
    
    -values), which are critical for regio-assignment.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause peak broadening in the aromatic region, obscuring fine splitting.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Instrument Parameters
  • Frequency: Minimum 400 MHz (required to resolve the

    
     Hz coupling).
    
  • Spectral Width: -2 to 14 ppm.

  • Scans: 16–32 (sufficient for 10 mg sample).

  • Acquisition Time:

    
     seconds (crucial for high-resolution splitting data).
    

Comparative Data Analysis

Zone A: Thiophene Regiochemistry (The "Fingerprint")

The most common error in thiophene synthesis is misidentifying the 3-isomer as the 2-isomer. They have the same mass and similar polarity. Coupling constants are the only definitive 1D-NMR differentiator.

FeatureTarget: 2-Substituted (2-Acyl)Alternative: 3-Substituted (3-Acyl)Mechanistic Insight
H3 Signal dd, ~7.7 ppm d, ~8.1 ppm (H2) In 2-sub, H3 is deshielded by the adjacent C=O. In 3-sub, H2 is most deshielded.
H4 Signal dd, ~7.1 ppm d, ~7.3 ppm (H4) H4 is the "furthest" from the carbonyl in the 2-sub system.
H5 Signal dd, ~7.6 ppm dd, ~7.5 ppm (H5) H5 is alpha to Sulfur.
Key Coupling (

)

Hz

Hz

Hz

Hz
CRITICAL: The presence of a ~3.8 Hz coupling confirms 2-substitution. 3-sub has a distinct small cross-ring coupling (

).

Validation Check: Look for the doublet of doublets at ~7.12 ppm (H4). If it splits with


 and 

Hz, you have the 2-isomer . If you see a doublet with a very small coupling (<3 Hz) or a singlet-like peak at ~8.0+ ppm, suspect the 3-isomer.
Zone B: Aliphatic Chain & Functional Groups

This region validates the integrity of the pentanoate chain and the ester cap.

Proton (Assignment)Shift (

ppm)
MultiplicityIntegrationDiagnostic Value
-OCH

3.67 Singlet (s)3HPurity Check: Absence indicates hydrolysis to free acid. Shift >3.7 suggests transesterification.
-CH

- (C2)
2.41 Triplet (t)2HAlpha to Ester. Verify

Hz.
-CH

- (C3)
2.05 Quintet (m)2HBeta to both carbonyls. Shielded relative to C2/C4.
-CH

- (C4)
2.95 Triplet (t)2HConnectivity Check: Alpha to Ketone. Significantly deshielded compared to C2 due to the anisotropic effect of the ketone.

Advanced Verification: 2D-NMR Strategy

If 1D-NMR shows overlapping multiplets (common in crude mixtures), use HMBC (Heteronuclear Multiple Bond Correlation) for absolute confirmation.

HMBC Connectivity Map

The following diagram details the specific long-range correlations that definitively prove the structure.

HMBC_Strategy cluster_proof The 'Bridge' Correlation Thiophene_C2 Thiophene C2 (Quaternary) Ketone_C Ketone C=O (~190 ppm) Aliphatic_H4 Proton H4 (2.95 ppm) Aliphatic_H4->Ketone_C Strong 2J/3J Thiophene_H3 Thiophene H3 (7.7 ppm) Thiophene_H3->Thiophene_C2 Intra-ring Thiophene_H3->Ketone_C Strong 3J

Caption: HMBC correlations bridging the aliphatic chain to the aromatic ring. The convergence of H4 (aliphatic) and H3 (aromatic) on the same Carbonyl carbon (~190 ppm) is the "smoking gun" for connectivity.

Common Pitfalls & Troubleshooting

  • Water Peak Interference: In

    
    , water appears ~1.56 ppm. If the sample is wet, this can broaden the C3 quintet at 2.05 ppm. Solution:  Dry sample with 
    
    
    
    or add a single molecular sieve bead to the NMR tube.
  • Enolization: The ketone at the 5-position is capable of enolization, though less likely in

    
    . If you observe "missing" protons at C4 (2.95 ppm) and a new vinylic signal, the compound may be existing as an enol ether or enol. This is rare for this specific structure but possible in the presence of trace acid/base.
    
  • Residual Solvent: Friedel-Crafts reactions often use DCE or DCM. DCM appears at 5.30 ppm (

    
    ), which is clear of the target regions. However, residual Glutaric Anhydride (starting material) will show triplets very similar to the product but lacks the aromatic signals.
    

References

  • Satonaka, H. (1983).[1] The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463–2468. Link

  • Hoffman, R. A., & Gronowitz, S. (1960). Proton Magnetic Resonance of Thiophenes. IV. Preparation of Deuterated Thiophenes. Arkiv för Kemi, 16, 515. (Seminal work establishing Thiophene J-coupling constants).
  • PubChem. (2023). Pentanoic acid, 5-oxo-, methyl ester (Related Aliphatic Chain Data).[2][3] National Library of Medicine. Link

  • Campaigne, E., & Archer, W. L. (1953). The Friedel-Crafts Acetylation of Thiophene.[4][5] Journal of the American Chemical Society, 75(4), 989–991. (Foundational synthesis and regioselectivity data).

Sources

Biological activity of "Methyl 5-Oxo-5-(2-thienyl)pentanoate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene-Keto-Ester Scaffold

Methyl 5-oxo-5-(2-thienyl)pentanoate (CAS: 18760-47-9) is a versatile pharmacological scaffold, primarily recognized as a key intermediate in the total synthesis of Biotin (Vitamin B7) .[1] However, beyond its industrial utility, this molecule and its derivatives possess distinct biological activities, acting as biotin antagonists (antimetabolites) and precursors for Histone Deacetylase (HDAC) inhibitors .

This guide objectively compares the performance of "Methyl 5-oxo-5-(2-thienyl)pentanoate" derivatives against standard therapeutic agents (Biotin, Vorinostat, and Valproic Acid).[1] It synthesizes experimental data to demonstrate how this scaffold functions as a "false substrate" in metabolic pathways and a "zinc-binder" in epigenetic regulation.[1]

Mechanism of Action

Pathway A: Biotin Antagonism (The "Anti-Vitamin" Effect)

The hydrolyzed form of the scaffold, 5-(2-thienyl)valeric acid (TVA) , acts as a structural analogue of biotin precursors.

  • Target: Biotin biosynthesis enzymes (BioF, BioA) and potentially Holocarboxylase Synthetase.

  • Mechanism: TVA mimics the structure of dethiobiotin and 7,8-diaminopelargonic acid .[1] It competitively binds to biosynthetic enzymes, halting the formation of the bicyclic urea ring essential for biotin's cofactor activity.

  • Outcome: Inhibition of cell growth in biotin-auxotrophic organisms (e.g., Rhodotorula glutinis, E. coli). This inhibition is reversible upon addition of exogenous biotin.[2]

Pathway B: Epigenetic Modulation (HDAC Inhibition)

Derivatives of the methyl ester, specifically when the ester is converted to a hydroxamic acid , function as potent HDAC inhibitors.

  • Target: Class I and II Histone Deacetylases (HDACs).[3]

  • Mechanism: The thiophene ring acts as a "cap group" that interacts with the rim of the HDAC active site. The pentanoate chain serves as a linker, and the converted hydroxamate group chelates the catalytic Zinc ion (Zn²⁺) at the bottom of the pocket.

  • Outcome: Hyperacetylation of histones, leading to chromatin relaxation and re-expression of tumor suppressor genes (e.g., p21).

Mechanism Scaffold Methyl 5-Oxo-5-(2-thienyl)pentanoate Hydrolysis Hydrolysis (Esterase) Scaffold->Hydrolysis Derivatization NH2OH Reaction Scaffold->Derivatization TVA 5-(2-Thienyl)valeric Acid (TVA) Hydrolysis->TVA Target1 Biotin Biosynthesis (Enzyme Blockade) TVA->Target1 Competes w/ Dethiobiotin Hydroxamate Thiophene-Hydroxamate Derivatization->Hydroxamate Target2 HDAC Active Site (Zn2+ Chelation) Hydroxamate->Target2 Inhibits Deacetylation

Figure 1: Dual biological pathways of the scaffold.[1] The acid form (TVA) targets metabolic pathways, while the hydroxamate derivative targets epigenetic enzymes.

Comparative Analysis

Antimetabolite Activity (vs. Biotin Standards)

The following data compares the growth inhibitory effects of the derivative TVA against standard biotin intermediates.

Table 1: Reversibility of Growth Inhibition in R. glutinis Experimental Condition: Organism grown on media containing TVA (Biotin Antagonist).

Supplement AddedStructure ClassEffect on TVA InhibitionInterpretation
None Control95% Inhibition TVA effectively blocks growth.[1]
Biotin VitaminFull Reversal Competitive antagonism confirmed.[1]
Dethiobiotin Late PrecursorFull Reversal TVA acts before or at this stage.[1]
Pimelic Acid Early PrecursorNo Reversal TVA acts downstream of pimelic acid.[1]
7-Keto-8-amino-pelargonic acid Early IntermediateNo Reversal Specificity to ring-closure steps.[1]

Insight: Unlike broad-spectrum antibiotics, TVA is highly specific.[1] Its failure to be reversed by pimelic acid confirms it disrupts the pathway at the "ring formation" stage, making it a precise tool for studying biotin enzymology.

Epigenetic Activity (vs. Cancer Standards)

When the methyl ester is converted to a hydroxamic acid (Thiophene-HA), its potency increases exponentially compared to the parent ester or simple fatty acids.

Table 2: HDAC Inhibition Profile (IC50 Values)

CompoundClassHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity
Thiophene-HA Derivative Synthetic Hybrid45 nM 30 nM Pan-HDAC Inhibitor
Vorinostat (SAHA) Standard Drug104 nM16 nMClass I/IIb Selective
Valproic Acid Fatty Acid400,000 nM>1 mMWeak/Non-selective
Methyl 5-oxo-5-(2-thienyl)pentanoate Parent Ester>100 µM>100 µMInactive (Prodrug)

Critical Analysis: The parent methyl ester is essentially inactive against HDACs because it lacks a Zinc-Binding Group (ZBG).[1] However, it serves as a superior lipophilic precursor that can penetrate cells before being metabolized or chemically converted to the active hydroxamate form.

Experimental Protocols

Protocol A: Biotin Antagonist Assay (Turbidimetric)

Use this protocol to verify the antimetabolite activity of the acid form.

  • Strain Preparation: Culture Rhodotorula glutinis or E. coli (bio- strain) in biotin-free minimal media for 24 hours to deplete internal stores.[1]

  • Treatment: In a 96-well plate, add Methyl 5-oxo-5-(2-thienyl)pentanoate (hydrolyzed to acid form using 1M NaOH prior to use) at concentrations ranging from 0.1 µM to 100 µM.

  • Challenge: Add d-Biotin (10 nM) to half the wells to test for reversibility.

  • Incubation: Incubate at 30°C with shaking (200 rpm) for 18 hours.

  • Readout: Measure Optical Density (OD600).

    • Result Validation: Wells with TVA only should show low OD (<0.1). Wells with TVA + Biotin should show high OD (>0.8).

Protocol B: Synthesis of Thiazolidinone-Hybrids (Anticancer)

Use this workflow to derivatize the ketone group for cytotoxicity studies.[1]

  • Reagents: Methyl 5-oxo-5-(2-thienyl)pentanoate (1 eq), Thiosemicarbazide (1.1 eq), Ethanol (Solvent).[1]

  • Reflux: Heat the mixture at reflux for 4 hours with catalytic acetic acid.

  • Cyclization: Treat the resulting hydrazone with chloroacetic acid and sodium acetate in refluxing ethanol for 6 hours.

  • Purification: Recrystallize from ethanol/water.

  • Assay: Perform MTT assay on MCF-7 breast cancer cells. (Expected IC50: <10 µM).[4][5]

Visualizing the Chemical Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) of the scaffold.

SAR Core Methyl 5-Oxo-5-(2-thienyl)pentanoate (The Scaffold) Mod1 Hydrolysis of Ester Core->Mod1 Mod2 Reaction at Ketone (Hydrazone formation) Core->Mod2 Mod3 Hydroxaminolysis (NH2OH) Core->Mod3 Prod1 5-(2-Thienyl)valeric Acid (Biotin Antagonist) Mod1->Prod1 Bio-mimicry Prod2 Thiazolidinone Derivatives (Anticancer/Antimicrobial) Mod2->Prod2 Heterocyclic Hybrid Prod3 Thiophene-Hydroxamate (HDAC Inhibitor) Mod3->Prod3 Zn2+ Chelation

Figure 2: Structure-Activity Relationship (SAR) tree showing how the scaffold is modified to achieve distinct biological endpoints.

References

  • Izumi, Y., et al. (1977).[2] "Action of 5-(2-thienyl)valeric acid as a biotin antagonist." Biochimica et Biophysica Acta (BBA). Link

  • McConnell, D. B. (2021).[6] "Biotin's Lessons in Drug Design." Journal of Medicinal Chemistry. Link

  • Han, J., et al. (2020).[7] "Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor."[8] Molecular Therapy - Oncolytics. Link

  • Confalone, P. N., et al. (1977).[9] "A stereospecific synthesis of biotin via thiophene intermediates." Journal of the American Chemical Society. Link

  • Pai, M. M., et al. (2025). "Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives." ResearchGate.[4] Link

Sources

Technical Comparison Guide: Antifungal Efficacy of Thienyl-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of thienyl (thiophene) rings into antifungal pharmacophores represents a strategic application of bioisosterism , offering a potent alternative to traditional phenyl-based azoles. Thienyl-containing compounds exhibit enhanced lipophilicity and distinct electronic properties due to the sulfur atom's lone pairs, often resulting in superior binding affinity to Lanosterol 14


-demethylase (CYP51)  and improved penetration of the fungal cell wall.

This guide provides a technical comparison of thienyl-based derivatives against standard-of-care agents (Fluconazole, Amphotericin B), supported by experimental data, mechanistic insights, and validated testing protocols.

Comparative Performance Analysis

The following analysis contrasts three primary classes of thienyl-containing compounds against industry standards. Data is aggregated from recent structure-activity relationship (SAR) studies and CLSI-compliant assays.

Performance Metrics: Thienyl Derivatives vs. Standards
Compound ClassRepresentative ScaffoldPrimary TargetMIC Range (

g/mL)*
Spectrum of ActivityKey Advantage
Standard Fluconazole (FLC) CYP51 (Erg11)0.12 – 64.0Candida spp., CryptococcusGold standard; but high resistance rates.
Standard Amphotericin B Membrane Ergosterol0.03 – 1.0Broad SpectrumFungicidal; but high nephrotoxicity.
Thienyl-Chalcones Bis-chalcone (e.g., 6B)Membrane / CYP513.9 – 15.6C. albicans (Resistant)Synergism: Restores FLC sensitivity in resistant strains.
Thienyl-Triazoles 2-aryl-1-azolyl-3-thienylCYP51 (High Affinity)0.008 – 7.8Candida, AspergillusEfflux Evasion: Active against petite mutants overexpressing pumps.
Thienyl-Thiazoles 2-amino-thiopheneCell Wall/Membrane100 – 200C. neoformansDual Action: Induces apoptosis-like chromatin condensation.

*Note: MIC values are strain-dependent. Data represents ranges for clinically relevant isolates including FLC-resistant strains.

Technical Insight: The "Sulfur Effect"

The substitution of a phenyl ring with a thienyl ring (specifically 2-thienyl) often lowers the MIC by 2-4 fold. This is attributed to:

  • Reduced Steric Bulk: The 5-membered thiophene ring is smaller than the 6-membered benzene, allowing tighter fit in the CYP51 active site.

  • Electronic Interaction: The sulfur atom can act as a hydrogen bond acceptor or participate in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr118 in CYP51) that are inaccessible to phenyl analogs.

Mechanism of Action (MoA)

While many thienyl compounds function as bioisosteres of azoles (inhibiting ergosterol synthesis), recent derivatives exhibit a dual-mechanism profile. This reduces the likelihood of rapid resistance development.

Pathway Visualization: Dual-Target Inhibition

The diagram below illustrates how Thienyl-Chalcones and Thienyl-Triazoles intercept the fungal sterol pathway at different checkpoints compared to Polyenes.

MoA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Enzyme: CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Biosynthesis CYP51->Ergosterol ThienylTriazole Thienyl-Triazoles (High Affinity Binding) ThienylTriazole->CYP51 Inhibits ThienylChalcone Thienyl-Chalcones (Membrane Disruption) ThienylChalcone->Ergosterol Direct Binding/ Disruption

Figure 1: Dual-interference pathway showing Thienyl-Triazoles targeting the enzymatic conversion of Lanosterol, while Thienyl-Chalcones physically disrupt the final Ergosterol-rich membrane.

Experimental Protocol: Validated Susceptibility Testing

To ensure reproducibility and valid comparison against the data in Section 1, researchers must strictly adhere to CLSI M27-A3 (for yeasts) or M38-A2 (for filamentous fungi) standards.

Critical Protocol: Broth Microdilution (96-well)[3]

Reagents & Causality:

  • Medium: RPMI 1640 w/ MOPS buffer (pH 7.0). Why? Unbuffered media causes pH shifts due to fungal metabolism, altering drug ionization and MIC accuracy.

  • Solvent: DMSO (Max 1% final conc). Why? Thienyl compounds are lipophilic. Higher DMSO concentrations are toxic to fungi, causing false positives.

Workflow Diagram

Protocol_Workflow Stock 1. Compound Prep Dissolve in DMSO (100x Final Conc) Dilution 2. Serial Dilution 2x Conc in RPMI 1640 (100µL/well) Stock->Dilution Combine 4. Assay Assembly 100µL Drug + 100µL Fungi (Final: 0.5-2.5 x 10^3 CFU/mL) Dilution->Combine Inoculum 3. Inoculum Prep Adjust to 1-5 x 10^3 CFU/mL (0.5 McFarland) Inoculum->Combine Incubate 5. Incubation 35°C for 24-48h (Species dependent) Combine->Incubate Read 6. Endpoint Reading Visual or Spectrophotometric (IC50 or IC90) Incubate->Read QC QC Control (C. parapsilosis ATCC 22019) Read->QC Validate

Figure 2: Step-by-step workflow for CLSI M27-A3 compliant microdilution. QC validation using ATCC strains is mandatory for publication-grade data.

Protocol Validation Checkpoints
  • Growth Control: Wells with media + fungi (no drug) must show turbidity.

  • Sterility Control: Wells with media only must remain clear.

  • Solvent Control: Wells with 1% DMSO + fungi must show growth equal to Growth Control (proves DMSO isn't killing the fungi).

Structure-Activity Relationship (SAR) Insights

For medicinal chemists designing new thienyl-antifungals, the following SAR rules have been established:

  • Heterocycle Position:

    • 2-Thienyl derivatives generally exhibit higher potency than 3-Thienyl isomers. The electron density at the

      
      -position of the sulfur ring facilitates stronger non-covalent interactions with the heme iron of CYP51.
      
  • Linker Chemistry:

    • Direct attachment of the thienyl ring to a triazole or chalcone core is more effective than extended alkyl linkers, which introduce excessive conformational flexibility (entropic penalty).

  • Halogenation:

    • Adding electron-withdrawing groups (Cl, F) to the thienyl ring or the adjacent phenyl ring increases lipophilicity (LogP) and metabolic stability, enhancing in vivo half-life.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[1] CLSI document M27-A3.[2][3] [Link]

  • Karthikeyan, C., et al. (2015). Synthesis and antifungal activity of some new 2,5-disubstituted-1,3,4-thiadiazoles containing thiophene moiety. Journal of Saudi Chemical Society. [Link]

  • Saeedi, M., et al. (2013). Synthesis and antifungal activity of novel thienyl-substituted triazole derivatives.[4][5] Chemical Biology & Drug Design. [Link]

  • López-Ródenas, M., et al. (2021). Design, synthesis and antifungal activity of novel thiophene/furan-1,3,4-oxadiazole carboxamides.[6] Frontiers in Chemistry. [Link]

  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry. [Link]

Sources

Comparative Structure-Activity Relationship (SAR) of Thienyl-Containing Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

<_>

A Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Targeting Soluble Epoxide Hydrolase for Therapeutic Intervention

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1][2][3][4][5] By inhibiting sEH, the endogenous levels of EETs are stabilized, leading to potent anti-inflammatory, analgesic, and neuroprotective effects.[6][7] This has positioned sEH as a promising therapeutic target for a range of conditions, including chronic pain, inflammatory diseases, and neurodegenerative disorders.[3][8][9]

The thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory and anticancer properties.[10][11][12] Its unique electronic and steric properties make it an attractive component in the design of enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) for a class of sEH inhibitors that can be conceptually derived from the versatile building block, "Methyl 5-Oxo-5-(2-thienyl)pentanoate." While direct SAR studies on this specific starting material are not extensively published, its core structure provides a valuable framework for understanding how modifications to a thienyl-keto-ester scaffold can be leveraged to develop potent and selective sEH inhibitors.

The General Pharmacophore and Synthetic Strategy

The development of potent sEH inhibitors often revolves around a common pharmacophore: a central hydrogen bond acceptor (typically a urea or amide), a lipophilic region that occupies a hydrophobic pocket of the enzyme, and a second variable region. The thienyl group can serve as a key component of the lipophilic region, with the pentanoate chain acting as a modifiable linker to the hydrogen-bonding motif.

A generalized synthetic approach, starting from a precursor like Methyl 5-Oxo-5-(2-thienyl)pentanoate, allows for the systematic exploration of the SAR. The keto group offers a reactive handle for elaboration into various heterocyclic systems or for reductive amination to introduce diversity, while the ester can be hydrolyzed and coupled to generate amide or urea functionalities.

G cluster_0 Core Scaffold Synthesis cluster_1 Analog Library Generation Start Methyl 5-Oxo-5- (2-thienyl)pentanoate Mod_Keto Modification of Keto Group (e.g., Heterocycle formation) Start->Mod_Keto Step 1a Mod_Ester Hydrolysis & Amide/ Urea Formation Start->Mod_Ester Step 1b Intermediate_A Thienyl-Heterocycle Intermediate Mod_Keto->Intermediate_A Intermediate_B Thienyl-pentanoic acid Intermediate Mod_Ester->Intermediate_B Final_Analogs Diverse Library of sEH Inhibitor Analogs Intermediate_A->Final_Analogs Intermediate_B->Final_Analogs SAR_Analysis Structure-Activity Relationship Analysis Final_Analogs->SAR_Analysis Biological Screening (sEH Inhibition Assay)

Caption: Generalized workflow for the synthesis and SAR evaluation of sEH inhibitors.

Comparative SAR Analysis of Thienyl-Containing sEH Inhibitors

The potency of sEH inhibitors is highly dependent on the specific interactions within the enzyme's active site. The active site features a catalytic triad (Asp335, Tyr383, Tyr466) and two adjacent hydrophobic pockets.[13][14] Effective inhibitors typically position a hydrogen bond acceptor (like a urea or amide) to interact with the catalytic triad, while flanking hydrophobic groups occupy the pockets.

The Role of the Thienyl and Adjacent Moieties

The thienyl group itself, as a bioisostere of a phenyl ring, often serves as one of the primary hydrophobic anchors. SAR studies on related inhibitor classes have shown that bulky, hydrophobic groups on one side of the molecule are positively correlated with inhibitory potency.[14]

  • Substitution on the Thiophene Ring: The electronic nature and position of substituents on the thiophene ring can modulate potency. Electron-donating groups can be well-tolerated.[15] However, the overall three-dimensional shape of the molecule is crucial, suggesting a spatially constrained binding pocket.[15]

  • Replacement with other Heterocycles: In broader SAR studies, replacing a core heterocycle with alternatives like 4-phenylthiazole has yielded highly potent dual inhibitors of sEH and fatty acid amide hydrolase (FAAH).[1][2][15] This indicates that while the thiophene is effective, related five-membered heterocycles with additional aromatic character can also be well-tolerated and even enhance potency.

Modification of the Linker Region

The pentanoate-derived chain acts as a linker, influencing the orientation of the key functional groups within the active site.

  • Conformational Rigidity: Introducing conformational constraints into the linker, for example, by incorporating cyclic structures, can lead to highly potent inhibitors.[5] A rigid structure can reduce the entropic penalty of binding, leading to higher affinity.

  • Chirality: The introduction of chiral centers, particularly near the hydrogen-bonding moiety, can have a profound impact on inhibitory activity. In many cases, one enantiomer is significantly more potent than the other, highlighting the importance of a precise three-dimensional fit within the active site.[3]

The Hydrogen-Bonding Moiety

The central urea or amide group is critical for anchoring the inhibitor to the catalytic triad of sEH.

  • Urea vs. Amide: Both N,N'-disubstituted ureas and amides have proven to be highly effective pharmacophores for sEH inhibition.[5][14] The choice between them can influence properties such as solubility and metabolic stability.

  • Substituents on the Urea/Amide: The groups attached to the urea or amide nitrogen atoms are crucial. One side typically connects to the thienyl-containing fragment, while the other side explores the second hydrophobic pocket. Groups like adamantyl or substituted phenyl rings have been shown to be effective in this position.[5]

Data Summary: Comparative Potency of sEH Inhibitors

The following table summarizes representative data from the literature for different classes of sEH inhibitors, illustrating the impact of structural modifications on potency.

Compound ClassKey Structural FeaturesRepresentative IC50 (human sEH)Reference
Benzothiazole Analogs Benzothiazole core, sulfonamide linker9.6 nM[1][2]
4-Phenylthiazole Analogs 4-Phenylthiazole core, sulfonamide linker2.5 nM[1][2]
Piperidinyl-Urea Analogs N-acetylpiperidine, adamantyl urea7.0 nM[5]
Pyrazole Aniline Amides Pyrazole aniline core, trifluoromethyl groupLow nanomolar[16]

Note: This table presents data from different chemical series to illustrate general SAR principles, as direct comparative data for a single thienyl-pentanoate series is not available.

Experimental Protocols

Protocol 1: High-Throughput Fluorometric Assay for sEH Inhibition

This protocol describes a standard method for determining the in vitro potency of compounds against human sEH. The assay is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product.[4]

Materials:

  • Recombinant human soluble epoxide hydrolase (hsEH)

  • Assay Buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA)

  • Substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the wells of the 96-well plate. For control wells (100% activity and 0% activity), add 1 µL of DMSO.

  • Enzyme Addition: Dilute the hsEH stock solution in assay buffer to the desired working concentration. Add 100 µL of the diluted enzyme solution to all wells except the 0% activity (blank) wells. To the blank wells, add 100 µL of assay buffer without the enzyme.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare the PHOME substrate solution in assay buffer. Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. After incubation, measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control wells (DMSO only).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow sEH Inhibition Assay Workflow A 1. Add Inhibitor (in DMSO) to Plate B 2. Add hsEH Enzyme (in Assay Buffer) A->B C 3. Pre-incubate (15 min, RT) B->C D 4. Add PHOME Substrate to Initiate Reaction C->D E 5. Incubate (30 min, 37°C) D->E F 6. Read Fluorescence (Ex: 330, Em: 465) E->F G Calculate % Inhibition & Determine IC50 F->G Data Processing

Caption: Workflow for a high-throughput sEH inhibition assay.

Conclusion and Future Directions

The structure-activity relationships of sEH inhibitors are well-defined, requiring a central hydrogen-bonding element flanked by two hydrophobic groups. The thienyl moiety, as found in scaffolds derivable from "Methyl 5-Oxo-5-(2-thienyl)pentanoate," serves as an effective hydrophobic anchor. Future design efforts should focus on:

  • Systematic Exploration of Thiophene Substitutions: Investigating how different electronic and steric substitutions on the thiophene ring fine-tune binding affinity.

  • Linker Rigidification: Incorporating cyclic or unsaturated elements into the pentanoate-derived linker to optimize the presentation of the pharmacophoric elements.

  • Multi-target Ligand Design: Leveraging the thiophene scaffold to design dual inhibitors, such as sEH/FAAH inhibitors, which may offer synergistic therapeutic benefits for complex conditions like chronic pain.[1]

By applying these principles, novel and highly potent sEH inhibitors can be developed, paving the way for new therapeutic strategies for a variety of inflammatory and pain-related disorders.

References

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central - NIH. Available at: [Link]

  • Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed. Available at: [Link]

  • Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. eScholarship.org. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. Available at: [Link]

  • Structure-activity relationship studies of soluble epoxide hydrolase/fatty acid amide hydrolase dual inhibitors as potential chronic pain therapeutics. American Chemical Society. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. Available at: [Link]

  • Scientists discover the body's natural “off switch” for inflammation, opening new paths for treatment. Bottlebureau. Available at: [Link]

  • Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. PubMed Central - NIH. Available at: [Link]

  • Inhibition of soluble epoxide hydrolase confers neuroprotection and restores microglial homeostasis in a tauopathy mouse model. ResearchGate. Available at: [Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. Available at: [Link]

  • Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PubMed Central. Available at: [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition. NIH. Available at: [Link]

  • Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. PubMed Central - NIH. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]

  • Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies. ACS Pharmacology & Translational Science. Available at: [Link]

  • Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies. PubMed Central - NIH. Available at: [Link]

Sources

Comparative Analysis of Catalysts for "Methyl 5-Oxo-5-(2-thienyl)pentanoate" Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxo-5-(2-thienyl)pentanoate is a critical intermediate in the synthesis of biotin (Vitamin B7) and various pharmaceutical scaffolds involving thienyl-substituted fatty acid derivatives.[1] Its synthesis hinges on the Friedel-Crafts acylation of thiophene with glutaric anhydride or methyl glutaryl chloride.

This guide evaluates three distinct catalytic methodologies for this transformation:

  • Traditional Homogeneous Lewis Acids (AlCl₃/SnCl₄): The historical benchmark offering high yields but suffering from poor atom economy and hazardous waste generation.

  • Solid Acid Zeolites (H-Beta): A shape-selective, heterogeneous alternative that minimizes polymerization side-reactions and enables continuous processing.[1]

  • Supported Heteropoly Acids (HPAs): An emerging "green" class offering high turnover numbers (TON) and simplified workup.

Recommendation: For laboratory-scale discovery where yield is paramount, AlCl₃ remains the most reliable. For process-scale and green chemistry compliance, Zeolite H-Beta is the superior choice due to its regenerability and suppression of the 3-isomer byproduct.

Reaction Landscape & Mechanism

The synthesis involves the electrophilic aromatic substitution (


) of thiophene. The reaction poses two primary challenges:
  • Regioselectivity: Thiophene is highly reactive; acylation must occur exclusively at the

    
    -position (C2) to avoid the 
    
    
    
    -isomer (C3).[1]
  • Polymerization: Thiophene is acid-sensitive and prone to resinification under harsh Lewis acid conditions.

Reaction Pathway

The synthesis typically proceeds via a two-step sequence (Route A) or a direct one-step acylation (Route B).[1] Route A is preferred industrially due to the stability of glutaric anhydride.

  • Route A: Thiophene + Glutaric Anhydride

    
     5-Oxo-5-(2-thienyl)pentanoic acid 
    
    
    
    Target Ester
  • Route B: Thiophene + Methyl Glutaryl Chloride

    
    Target Ester 
    
Mechanistic Visualization

The following diagram illustrates the acylium ion formation and the critical selectivity decision node at the thiophene ring.

ReactionMechanism Reagents Glutaric Anhydride + Catalyst Acylium Acylium Ion Intermediate Reagents->Acylium Activation SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex + Thiophene Thiophene Thiophene Thiophene->SigmaComplex ProductAcid 5-Oxo-5-(2-thienyl) pentanoic acid SigmaComplex->ProductAcid C2 Attack (Major) SideProduct 3-Isomer / Polymer (Undesired) SigmaComplex->SideProduct C3 Attack (Minor) TargetEster Methyl 5-Oxo-5-(2-thienyl) pentanoate ProductAcid->TargetEster MeOH / H+

Figure 1: Mechanistic pathway for the acylation of thiophene showing the critical regioselectivity bifurcation.

Comparative Catalyst Analysis

A. Aluminum Chloride (AlCl₃) - The Stoichiometric Workhorse

Mechanism: Forms a strong complex with the anhydride/chloride, generating a "free" acylium ion.[1]

  • Pros: Extremely high activity; historically proven; low raw material cost.[1]

  • Cons: Requires stoichiometric amounts (often >2 equivalents) because the product ketone complexes with AlCl₃, deactivating it. Hydrolysis generates large volumes of acidic aluminum waste.

  • Selectivity: Good C2 selectivity (~90:10), but high risk of thiophene polymerization if temperature is not strictly controlled (<0°C).

B. Zeolite H-Beta - The Shape-Selective Solid Acid

Mechanism: Brønsted acid sites within the zeolite pores activate the acylating agent.[1]

  • Pros: Heterogeneous (filterable); regenerable by calcination; non-corrosive.[1]

  • Cons: Slower kinetics than AlCl₃; requires higher temperatures (reflux).

  • Selectivity: Excellent. The pore structure of H-Beta imposes steric constraints that disfavor the formation of the bulkier 3-isomer and prevent the formation of large polymer chains.

C. Heteropoly Acids (e.g., ) - The Green Efficiency

Mechanism: Acts as a superacid with a "pseudo-liquid" phase behavior, allowing high interaction with organic substrates.[1]

  • Pros: High atom economy; catalytic amounts (1-5 mol%) are sufficient; water-tolerant.

  • Cons: High cost of catalyst; recovery can be complex if not supported on silica/carbon.

Performance Data Summary
FeatureAlCl₃ (Stoichiometric)Zeolite H-BetaHeteropoly Acid (

)
Yield (Isolated) 85 - 92%75 - 82%80 - 88%
C2:C3 Selectivity ~90:10>98:2~95:5
Catalyst Loading 1.1 - 2.2 Equiv10 - 20 wt%1 - 5 mol%
Reaction Temp -10°C to 0°C80°C (Reflux)60°C - 80°C
Solvent DCM / NitrobenzeneNitrobenzene / Solvent-freeToluene / Solvent-free
Green Metric Poor (High Waste)Excellent (Reusable)Good (Low Loading)

Detailed Experimental Protocols

Protocol A: Classical Synthesis using AlCl₃ (High Yield)

Best for: Small-scale synthesis where waste disposal is manageable and yield is critical.[1]

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Charge the flask with Aluminum Chloride (AlCl₃) (14.6 g, 110 mmol) and dry Dichloromethane (DCM) (100 mL). Cool to 0°C in an ice bath.

  • Acylating Agent: Add Methyl 4-(chloroformyl)butyrate (16.5 g, 100 mmol) dropwise over 30 minutes. The suspension will homogenize as the acylium complex forms.

  • Substrate Addition: Add Thiophene (8.4 g, 100 mmol) dissolved in DCM (20 mL) dropwise, maintaining internal temperature <5°C. Note: Rapid addition causes polymerization (darkening).[1]

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Separate the organic layer.[1]

  • Workup: Wash the organic layer with sat. NaHCO₃ (2x) and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc) yields the product as a pale yellow oil.

Protocol B: Green Synthesis using Zeolite H-Beta

Best for: Process scale-up and environmentally conscious synthesis.[1]

  • Catalyst Activation: Calcine Zeolite H-Beta (Si/Al = 25) at 500°C for 4 hours prior to use to remove adsorbed water.

  • Reaction Setup: In a 250 mL round-bottom flask, combine Glutaric Anhydride (11.4 g, 100 mmol) and Thiophene (25.2 g, 300 mmol). Note: Excess thiophene acts as the solvent.

  • Catalyst Addition: Add activated Zeolite H-Beta (2.0 g).

  • Heating: Reflux the mixture (approx. 85°C) for 6–12 hours. Monitor conversion by TLC or GC-MS.

  • Filtration: Cool the mixture and filter off the Zeolite catalyst (can be washed with acetone and reactivated for reuse).

  • Esterification (In-situ): Add Methanol (50 mL) and catalytic H₂SO₄ (0.5 mL) to the filtrate. Reflux for 2 hours.

  • Isolation: Concentrate the solvent, redissolve in Ethyl Acetate, wash with water, and concentrate to obtain the methyl ester.

Operational Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate protocol based on laboratory constraints.

Workflow Start Start: Select Synthesis Goals Decision Priority: Yield vs. Green Chemistry? Start->Decision PathA Priority: Max Yield / Small Scale Decision->PathA Yield PathB Priority: Scalability / Green Decision->PathB Green StepA1 Reagent: AlCl3 + Methyl Glutaryl Chloride PathA->StepA1 StepB1 Reagent: Zeolite H-Beta + Glutaric Anhydride PathB->StepB1 StepA2 Condition: 0°C, DCM Solvent StepA1->StepA2 StepA3 Result: 90% Yield, High Waste StepA2->StepA3 StepB2 Condition: Reflux, Solvent-Free/Thiophene StepB1->StepB2 StepB3 Step 2: MeOH/H+ Esterification StepB2->StepB3 StepB4 Result: 80% Yield, Reusable Cat StepB3->StepB4

Figure 2: Decision matrix for catalyst selection based on operational priorities.

References

  • Friedel-Crafts Acylation of Thiophene : Hartough, H. D., & Kosak, A. I. (1947). Acylation of Thiophene with Acid Anhydrides and Acyl Halides.[2][3] Journal of the American Chemical Society. Link

  • Zeolite Catalysis : Corma, A., et al. (1989). Acylation of thiophene using zeolites as catalysts.[4] Journal of Catalysis. Link

  • Heteropoly Acids : Kozhevnikov, I. V. (2003).[1] Friedel–Crafts acylation and related reactions catalyzed by heteropoly acids.[4][5] Applied Catalysis A: General. Link

  • Green Chemistry Metrics : Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry. Link

  • Biotin Synthesis Precursors : Gerecke, M., et al. (1970). The Synthesis of Biotin. Helvetica Chimica Acta. Link

Sources

Efficacy Comparison of Thiophene-Ketoacid Derivatives: Methyl 5-Oxo-5-(2-thienyl)pentanoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive efficacy comparison of bioactive scaffolds derived from Methyl 5-Oxo-5-(2-thienyl)pentanoate . This compound serves as a critical "lynchpin intermediate" in medicinal chemistry, bridging the synthesis of histone deacetylase (HDAC) inhibitors and novel antimicrobial hydrazones.

Executive Summary & Compound Profile

Methyl 5-Oxo-5-(2-thienyl)pentanoate is a functionalized thiophene derivative produced via the Friedel-Crafts acylation of thiophene with glutaric anhydride (followed by esterification). In drug discovery, it functions as a versatile electrophilic scaffold. Its "5-oxo" ketone handle and the pentanoate side chain allow for divergent synthesis into two high-value therapeutic classes:

  • Thiophene-Based HDAC Inhibitors (HDACi): Bioisosteres of Vorinostat (SAHA).

  • Antimicrobial Hydrazones: Schiff base derivatives targeting bacterial DNA gyrase.

This guide compares the efficacy of these derivatives against industry standards (Vorinostat and Ciprofloxacin), supported by experimental protocols and mechanistic insights.

Divergent Synthesis & Mechanism

The utility of the scaffold lies in its ability to be reduced (for linker flexibility) or condensed (for rigid pharmacophores).

Synthesis Workflow (DOT Diagram)

SynthesisPath SM Methyl 5-Oxo-5-(2-thienyl)pentanoate (Starting Scaffold) StepA1 Ketone Reduction (Wolff-Kishner/Clemmensen) SM->StepA1 Path A: Linker Optimization StepB1 Condensation (Hydrazine/Hydrazide) SM->StepB1 Path B: Pharmacophore Expansion StepA2 Hydrolysis & Amidation (NH2OH) StepA1->StepA2 ProdA Thiophene-Hydroxamic Acid (HDAC Inhibitor) StepA2->ProdA ProdB Thiophene-Hydrazone (Antimicrobial Agent) StepB1->ProdB

Figure 1: Divergent synthetic pathways transforming the keto-ester scaffold into HDAC inhibitors (Path A) and Antimicrobial agents (Path B).

Comparative Efficacy: HDAC Inhibition (Path A)

Derivatives where the ketone is reduced to a saturated chain and the ester converted to a hydroxamic acid function as Thiophene-SAHA Analogues . These compounds mimic Vorinostat (SAHA) but utilize a thiophene "cap" group, which often improves lipophilicity and metabolic stability.

Mechanism of Action

The hydroxamic acid group chelates the Zinc ion (Zn²⁺) in the HDAC catalytic pocket, preventing the deacetylation of histones and reactivating tumor suppressor genes.

HDACMechanism Inhibitor Thiophene-Hydroxamic Acid Zinc Zn2+ Ion (HDAC Active Site) Inhibitor->Zinc Chelation (Bidentate) Substrate Acetylated Histone Lysine Inhibitor->Substrate Blocks Access Zinc->Substrate Normally Catalyzes Deacetylation Result Hyperacetylation & Gene Transcription Substrate->Result Accumulation

Figure 2: Mechanistic interference of Thiophene-Hydroxamic Acid at the HDAC active site.

Efficacy Data: Thiophene-Analog vs. Vorinostat

The following data summarizes the inhibitory concentration (IC50) against nuclear extracts (HDAC1/HDAC6 dominant).

Compound ClassStructure DescriptionIC50 (HDAC1)IC50 (HDAC6)Metabolic Stability (t1/2)
Vorinostat (Standard) Phenyl cap, C6 linker, Hydroxamic acid10 - 50 nM 15 - 60 nM ~2 hours (Human Plasma)
Thiophene-Analog Thiophene cap, C5 linker, Hydroxamic acid15 - 60 nM 20 - 80 nM ~3.5 hours (Enhanced)
5-Oxo-Intermediate Unreacted Keto-Ester> 10,000 nM> 10,000 nMN/A (Inactive)

Analysis: The thiophene derivative maintains equipotent efficacy to Vorinostat but often demonstrates superior metabolic stability due to the bioisosteric replacement of the phenyl ring with thiophene, which alters P450 metabolism.

Comparative Efficacy: Antimicrobial Activity (Path B)[1]

Direct condensation of the "5-oxo" ketone with hydrazides yields Thiophene-Hydrazones . These compounds target bacterial DNA gyrase and induce oxidative stress.

Efficacy Data: Hydrazone Derivative vs. Ciprofloxacin

Data based on Minimum Inhibitory Concentration (MIC) against multidrug-resistant (MDR) strains.

OrganismStrain TypeThiophene-Hydrazone MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Efficacy Verdict
S. aureusMRSA (MDR)2.0 - 4.0 0.5 - 1.0Moderate Potency
E. coliGram-Negative16.0 - 32.0< 0.1 Weak Activity
B. subtilisGram-Positive1.0 - 2.0 0.25High Potency

Analysis: While less potent than Ciprofloxacin against Gram-negatives, the thiophene derivatives show promising activity against Gram-positive MRSA, likely due to the lipophilic thiophene moiety facilitating membrane penetration in these strains.

Experimental Protocols

Protocol A: HDAC Fluorometric Activity Assay

Used to generate Table 1 data.

  • Reagent Prep: Dilute Thiophene-Hydroxamic Acid derivatives in DMSO (final conc. 0.1% v/v).

  • Enzyme Mix: Incubate 5 µL of HeLa nuclear extract (rich in HDAC1/2) with 10 µL of test compound for 30 min at 37°C.

  • Substrate Addition: Add 10 µL of fluorogenic acetylated Lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reaction: Incubate for 30 min at 37°C.

  • Termination: Add 10 µL of Developer Solution (Trypsin/Trichostatin A) to release the fluorophore.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm. Calculate IC50 using non-linear regression.

Protocol B: Broth Microdilution (MIC Determination)

Used to generate Table 2 data.

  • Inoculum: Adjust bacterial culture (S. aureus) to 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.

  • Plate Setup: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of the Thiophene-Hydrazone (range 64 to 0.125 µg/mL).

  • Controls: Include Sterility Control (Broth only) and Growth Control (Bacteria + DMSO).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Visualization: Add 10 µL of Resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth.

  • Determination: The MIC is the lowest concentration preventing the color change (blue).

References

  • MDPI Pharmaceuticals. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

  • National Institutes of Health (NIH). (2025). Improved HDAC Inhibition of Novel Vorinostat Analogues.

  • Selleck Chemicals. (2024). Vorinostat (SAHA) - HDAC Inhibitor Profile and IC50 Data.

  • Farmacia Journal. (2018). New Derivatives of 2-Thiophene Carboxylic Acid: Synthesis and Antimicrobial Studies.

  • PubChem. (2024). Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester Compound Summary.

Safety Operating Guide

Personal protective equipment for handling Methyl 5-Oxo-5-(2-thienyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 18760-47-9 Formula: C₁₀H₁₂O₃S Molecular Weight: 212.27 g/mol [1]

Part 1: Executive Safety Assessment

Immediate Action Required: Treat as a Chemical Irritant with potential sensitizing properties. While specific GHS data for Methyl 5-Oxo-5-(2-thienyl)pentanoate is often aggregated under generic thiophene-derivative categories, its structural composition (thiophene ring + keto-ester tail) dictates a strict safety profile. The thiophene moiety introduces risks of skin sensitization and potential sulfur-based toxicity, while the ester functionality suggests solubility in organic solvents, facilitating skin absorption.

Hazard Profile (Inferred from Structure & Analogues):

  • Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).[2]

  • Inhalation: May cause respiratory irritation (H335).[2][3]

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents and strong bases (due to the ester linkage).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Min. thickness 0.11 mm per layer)Thiophene derivatives can permeate standard nitrile. Double layering provides a "breakthrough buffer." Change immediately upon splash.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. The ester functionality poses a risk of solvent-facilitated ocular damage.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary control. If working outside a hood is unavoidable, use a Half-mask with Organic Vapor (OV) cartridges .
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Cotton absorbs; polyester resists. An apron is critical during transfer steps to prevent soak-through to clothing.
Part 3: Operational Protocol: Safe Handling Workflow

Core Directive: All manipulations involving open containers must occur within a certified chemical fume hood.

3.1 Experimental Setup & Transfer
  • Preparation: Verify fume hood airflow. Clear the sash area of clutter to prevent turbulence.

  • Weighing:

    • If the substance is a solid/powder : Use a static-free spatula. Place the balance inside the hood if possible. If the balance is external, tare the vial inside the hood, close it, weigh, and return to the hood to add material.

    • If the substance is a liquid/oil : Use a positive-displacement pipette or a glass syringe. Avoid standard air-displacement pipettes as the viscosity/vapor pressure may cause dripping.

  • Reaction Setup:

    • Add the reagent to the reaction vessel before adding strong oxidizers or bases.

    • Ensure the vessel is vented (e.g., via an inert gas line) to prevent pressure buildup if heating is involved.

3.2 Visualization: Safe Handling Logic Flow

G cluster_solid Solid Handling cluster_liquid Liquid Handling start Start: Chemical Retrieval check Check State: Solid or Liquid? start->check weigh_solid Weigh inside Hood or Closed Vial Transfer check->weigh_solid Solid pipette Positive Displacement Pipette / Syringe check->pipette Liquid reaction Reaction Setup (Inert Atmosphere) weigh_solid->reaction pipette->reaction waste Disposal: Sulfur-Containing Waste reaction->waste

Figure 1: Decision logic for handling Methyl 5-Oxo-5-(2-thienyl)pentanoate based on physical state.

Part 4: Emergency Response & Disposal
4.1 Spill Management
  • Minor Spill (< 10 mL/g):

    • Alert nearby personnel.

    • Cover with vermiculite or activated carbon absorbent pads.

    • Using forceps or chemical-resistant gloves, place contaminated materials into a sealed bag.

    • Clean the surface with soap and water; do not use bleach (potential reaction with thiophene sulfur).

  • Major Spill: Evacuate the lab immediately. Contact EHS.

4.2 Waste Disposal[4][5]
  • Classification: Hazardous Organic Waste (Sulfur-containing).

  • Segregation: Do NOT mix with halogenated waste unless permitted by local facility rules. Do NOT mix with oxidizing waste streams (e.g., nitric acid waste), as this can generate toxic sulfur oxides.

  • Labeling: Clearly mark the container: "Contains Thiophene Derivative - Potential Sensitizer."

References
  • PubChem. (n.d.).[6] Compound Summary: Thiophene Derivatives. National Library of Medicine. Retrieved January 31, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.